FLT3-IN-16-d1
Description
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Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-deuteriopyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S/c16-13(19)12-10-5-1-2-6-11(10)21-15(12)18-14(20)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2,(H2,16,19)(H,18,20)/i4D |
InChI Key |
VPZYTLSYUXWBNC-QYKNYGDISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The FLT3 Signaling Axis in inv(16) Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) with inversion of chromosome 16, inv(16)(p13.1q22), is a distinct cytogenetic subtype characterized by the fusion of the CBFB and MYH11 genes, creating the oncogenic fusion protein CBFB-MYH11. While generally associated with a favorable prognosis, a significant portion of patients experience relapse, often driven by secondary cooperating mutations. Among the most critical of these are activating mutations in the FMS-like Tyrosine Kinase 3 (FLT3) gene. This technical guide provides an in-depth exploration of the FLT3 signaling pathway in the context of inv(16) AML, detailing the molecular mechanisms of crosstalk with CBFB-MYH11, the prevalence and prognostic significance of FLT3 mutations, and the therapeutic implications of targeting this pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and the development of novel therapeutic strategies.
The Role of FLT3 in Hematopoiesis and AML
FLT3 is a receptor tyrosine kinase essential for the normal development of hematopoietic stem and progenitor cells. Its activation by its ligand (FLT3L) triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell survival, proliferation, and differentiation. In AML, constitutive activation of FLT3 signaling, most commonly through internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), leads to uncontrolled proliferation and survival of leukemic blasts.
Prevalence and Prognostic Impact of FLT3 Mutations in inv(16) AML
While FLT3 mutations are a frequent occurrence in AML overall, their prevalence in the inv(16) subtype is notably distinct. FLT3-ITD mutations are relatively rare in inv(16) AML, with a reported incidence of approximately 3-11%.[1][2][3] Conversely, FLT3-TKD mutations are more common in this subtype, with a prevalence of around 11-28%.[2][3] The co-occurrence of FLT3 mutations with the inv(16) chromosomal abnormality has been shown to be a negative prognostic indicator, often associated with a higher white blood cell count at diagnosis and an increased risk of relapse.[2][3]
Table 1: Prevalence of FLT3 Mutations in inv(16) AML
| Mutation Type | Prevalence in inv(16) AML | Key References |
| FLT3-ITD | 3-11% | [1][2][3] |
| FLT3-TKD | 11-28% | [2][3] |
Crosstalk Between CBFB-MYH11 and FLT3 Signaling
The leukemogenic potential of the CBFB-MYH11 fusion protein is significantly enhanced by the presence of activating FLT3 mutations, indicating a critical cooperative relationship. The precise molecular mechanisms of this crosstalk are an area of active investigation, with several key interactions identified:
-
Upregulation of FLT3 Expression: Studies have suggested that the CBFB-MYH11 fusion protein may contribute to the upregulation of FLT3 gene expression. One proposed mechanism involves the sequestration of the transcription factor RUNX1 by CBFB-MYH11 in the cytoplasm, which may indirectly lead to increased FLT3 expression.[4]
-
Cooperation in Leukemogenesis: Animal models have demonstrated that the co-expression of CBFB-MYH11 and FLT3-ITD accelerates the development of a highly aggressive and transplantable AML.[1] This suggests a synergistic effect where the differentiation block imposed by CBFB-MYH11 is complemented by the proliferative and survival signals from constitutively active FLT3.
-
Shared Downstream Pathways: Both CBFB-MYH11 and activated FLT3 can influence common downstream signaling nodes, including the STAT5 pathway. This convergence of signaling may amplify the anti-apoptotic and pro-proliferative signals within the leukemic cell.
Therapeutic Targeting of FLT3 in inv(16) AML
The dependence of inv(16) AML with FLT3 mutations on the constitutive activation of this signaling pathway makes it an attractive therapeutic target. Several small molecule FLT3 inhibitors have been developed and are in various stages of clinical investigation.
Table 2: IC50 Values of FLT3 Inhibitors in AML Cell Lines
| FLT3 Inhibitor | AML Cell Line | FLT3 Status | IC50 (nM) | Key References |
| Quizartinib | MV4-11 | ITD | 0.40 | [5] |
| Quizartinib | MOLM-13 | ITD | 0.89 | [5] |
| Quizartinib | MOLM-14 | ITD | 0.73 | [5] |
| Gilteritinib | MV4-11 | ITD | 0.92 | [6] |
| Gilteritinib | MOLM-13 | ITD | 2.9 | [6] |
| Midostaurin | MOLM-14 | ITD | ~200 | [7] |
5.1 Synergistic Combinations
Preclinical studies have demonstrated that combining FLT3 inhibitors with standard chemotherapy agents or other targeted therapies can result in synergistic cytotoxicity.[8][9] This approach holds promise for overcoming resistance and improving therapeutic outcomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the FLT3 signaling pathway in the context of inv(16) AML.
6.1 Western Blotting for Phosphorylated Proteins
This protocol is designed to detect the phosphorylation status of key signaling proteins downstream of FLT3.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-FLT3, phospho-STAT5, phospho-AKT, and phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
6.2 Cell Viability Assay (MTT/XTT or ATP-based)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 1-5 x 10^4 cells per well.
-
-
Treatment:
-
Treat cells with a serial dilution of the FLT3 inhibitor for 48-72 hours.
-
-
Assay:
-
For MTT/XTT assays, add the reagent to each well and incubate for 2-4 hours. Measure absorbance at the appropriate wavelength.
-
For ATP-based assays (e.g., CellTiter-Glo), add the reagent and measure luminescence.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.
-
6.3 Flow Cytometry for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Preparation:
-
Treat cells with the desired concentrations of the FLT3 inhibitor.
-
Harvest and wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Conclusion and Future Directions
The FLT3 signaling pathway represents a critical vulnerability in a subset of inv(16) AML cases. The development of potent and selective FLT3 inhibitors has opened new avenues for targeted therapy. However, challenges such as acquired resistance remain. Future research should focus on elucidating the intricate molecular details of the CBFB-MYH11 and FLT3 crosstalk to identify novel therapeutic targets. Furthermore, the rational design of combination therapies that co-target FLT3 and other survival pathways is likely to be crucial for achieving durable remissions in this patient population. The experimental protocols and data presented in this guide provide a solid foundation for advancing these research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic value of FLT3 mutations among different cytogenetic subgroups in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3-ITD signals bad news for core binding factor acute myeloid leukemia unless trisomy 22 comes to the rescue - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of the FLT3 Kinase Domain: A Technical Guide for Drug Discovery
Abstract: The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem and progenitor cells. Its aberrant activation, primarily through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, is a key driver in a significant portion of Acute Myeloid Leukemia (AML) cases, correlating with poor prognosis. The FLT3 kinase domain has thus emerged as a critical therapeutic target. This technical guide provides an in-depth exploration of the structural biology of the FLT3 kinase domain, its signaling pathways, the impact of oncogenic mutations, and the mechanisms of inhibitor action. It includes a compilation of quantitative data, detailed experimental protocols for structural and functional characterization, and visual diagrams of key biological and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to FLT3 Structure and Function
FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase (RTK), structurally related to c-KIT and c-FMS.[1] The full-length receptor is a transmembrane glycoprotein (B1211001) composed of several distinct domains:
-
Extracellular Domain (ECD): Comprising five immunoglobulin-like loops, this domain is responsible for binding the FLT3 ligand (FL).[1]
-
Transmembrane Domain (TMD): A single alpha-helix that anchors the receptor in the cell membrane.[1]
-
Juxtamembrane Domain (JMD): An intracellular region that plays a crucial autoinhibitory role in the receptor's inactive state.[1][2]
-
Tyrosine Kinase Domain (TKD): This intracellular domain is split by a kinase insert and is responsible for the catalytic activity of the receptor, transferring phosphate (B84403) groups from ATP to tyrosine residues on substrate proteins.[1][3]
In its quiescent state, FLT3 exists as a monomer on the cell surface, with the JMD sterically inhibiting the kinase domain to prevent activation.[1][2]
Mechanism of Activation
The activation of wild-type (WT) FLT3 is a tightly regulated process initiated by its cognate ligand, FL.[1][4]
-
Ligand Binding: The binding of FL to the ECD induces a conformational change in the receptor.[1][5]
-
Dimerization: This conformational shift facilitates the formation of a receptor homodimer.[1][4]
-
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation on specific tyrosine residues within the activation loop (A-loop) of the TKD.[4]
-
Signal Transduction: Once phosphorylated and fully active, the kinase domain serves as a docking site for various downstream signaling adaptors, initiating intracellular signaling cascades.[4][6]
FLT3 Signaling Pathways
Activated FLT3 orchestrates multiple downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. In the wild-type context, these are predominantly the RAS/MAPK and PI3K/AKT pathways.[4][7]
Aberrant Signaling in AML
In AML, FLT3 mutations lead to constitutive, ligand-independent activation of the kinase.[4] This results in the persistent activation of the canonical MAPK and PI3K/AKT pathways. Crucially, mutant FLT3 also potently activates the STAT5 (Signal Transducer and Activator of Transcription 5) pathway, which is only weakly activated by WT FLT3.[4][6][8] This aberrant STAT5 signaling is a hallmark of FLT3-mutated AML and is strongly linked to enhanced cell proliferation and survival.[9][10]
Pathogenic FLT3 Mutations
Two primary classes of activating mutations in the FLT3 gene are clinically significant in AML.[4]
-
Internal Tandem Duplication (FLT3-ITD): Found in ~20-25% of AML patients, these mutations involve in-frame duplications of a segment of the JMD.[3][4] The ITD disrupts the autoinhibitory function of the JMD, leading to constitutive, ligand-independent dimerization and kinase activation.[1][11] FLT3-ITD mutations are strongly associated with a poor prognosis.[8]
-
Tyrosine Kinase Domain Mutations (FLT3-TKD): These mutations, occurring in ~5-10% of AML patients, are typically point mutations within the A-loop of the second kinase domain, most commonly at codon D835 (e.g., D835Y).[1][3] These mutations stabilize the active conformation of the kinase, also resulting in constitutive activation.[4] While also conferring a negative prognosis, the impact of TKD mutations is generally considered less severe than ITD mutations.[8]
Structural Biology of the FLT3 Kinase Domain
The three-dimensional structure of the FLT3 kinase domain provides critical insights into its regulation and inhibition. The canonical kinase structure consists of a smaller N-lobe and a larger C-lobe, with the ATP-binding pocket situated at their interface. Key regulatory elements include the P-loop, the αC-helix, and the activation loop, which contains the conserved DFG motif.[12]
The Autoinhibited State (PDB: 1RJB)
The crystal structure of the autoinhibited FLT3 kinase domain reveals the mechanism of JMD-mediated suppression.[2][13] The JMD folds into the kinase domain, making crucial contacts that lock the kinase in an inactive conformation. Specifically, it packs against the αC-helix and the A-loop, preventing them from adopting the active state required for catalysis. This structure provides a blueprint for understanding how ITD mutations, which disrupt the JMD, lead to constitutive activation.[1][2]
Inhibitor-Bound Inactive State (PDB: 4XUF)
The structure of FLT3 in complex with Quizartinib (B1680412), a potent Type II inhibitor, illustrates a different inactive conformation.[5][12] Quizartinib binds to a site that is only accessible when the DFG motif of the activation loop is flipped into a "DFG-out" orientation.[12][14] This conformation is incompatible with ATP binding and catalytic activity. This structure is crucial for understanding the mechanism of Type II inhibitors and provides a basis for explaining resistance mutations that destabilize this inactive state.[5][12]
Covalent Inhibitor-Bound State (PDB: 5X02)
The structure of FLT3 bound to the irreversible inhibitor FF-10101 shows the inhibitor forming a covalent bond with Cysteine 695, located in the ATP-binding pocket.[15][16] This covalent modification permanently blocks ATP from binding, leading to sustained inhibition of the kinase.[15][17] This structure highlights a distinct strategy for achieving potent and durable FLT3 inhibition, particularly against resistance mutations.
Quantitative Data
Table 1: Crystallographic Data for Key FLT3 Kinase Domain Structures
| PDB ID | Description | Resolution (Å) | R-Work | R-Free | Citation(s) |
| 1RJB | Autoinhibited FLT3 Kinase Domain | 2.10 | 0.210 | 0.248 | [2][18] |
| 4XUF | FLT3 bound to Quizartinib (Type II) | 3.20 | 0.297 | 0.320 | [5][12][19] |
| 5X02 | FLT3 bound to FF-10101 (Covalent) | 2.40 | 0.234 | 0.277 | [15][20] |
| 6JQR | FLT3 bound to Gilteritinib (Type I) | 2.75 | 0.201 | 0.244 | [21] |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of Selected FLT3 Inhibitors
| Inhibitor | Type | FLT3-WT (nM) | FLT3-ITD (nM) | FLT3-TKD (D835Y) (nM) | Citation(s) |
| Midostaurin | I | ~10-20 | ~1-10 | ~5-15 | [9][22] |
| Gilteritinib | I | ~1-5 | <1 | ~1-10 | [22][23] |
| Crenolanib | I | ~5-10 | ~2-5 | ~10-50 | [22] |
| Quizartinib | II | ~1-5 | <1 | >1000 (Resistant) | [22][24] |
| Sorafenib | II | ~20-60 | ~5-10 | >1000 (Resistant) | [24][25] |
| FF-10101 | Covalent | ~5-15 | <1 | ~1-5 | [17][23] |
| Note: IC₅₀ values are approximate and can vary based on the specific cell line and assay conditions used. |
Experimental Protocols
Generalized Protocol for FLT3 Kinase Domain Crystallography
This protocol outlines a general workflow for the expression, purification, and crystallization of the FLT3 kinase domain for structural studies.
-
Construct Design: Clone the human FLT3 kinase domain (approx. residues 570-993) into a suitable expression vector (e.g., pFastBac) with an N-terminal His-tag for purification.
-
Protein Expression:
-
Use a baculovirus expression system with Sf9 insect cells for high yields of soluble, post-translationally modified protein.
-
Infect cells at a density of 1.5-2.0 x 10⁶ cells/mL.
-
Harvest cells by centrifugation 48-72 hours post-infection.
-
-
Lysis and Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Lyse cells via sonication or microfluidization and clarify the lysate by ultracentrifugation.
-
Apply the supernatant to a Ni-NTA affinity column. Wash with lysis buffer containing 20 mM imidazole (B134444) and elute with buffer containing 250 mM imidazole.
-
If desired, cleave the His-tag using a specific protease (e.g., TEV) and pass the protein back over the Ni-NTA column to remove the tag and protease.
-
Perform size-exclusion chromatography (e.g., Superdex 200) as a final polishing step into a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Complex Formation and Crystallization:
-
For co-crystallization, incubate the purified protein (e.g., at 5-10 mg/mL) with a 3-5 fold molar excess of the inhibitor for 1-2 hours on ice.
-
Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods, screening a wide range of commercial and custom screens at 4°C and 20°C.
-
Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
-
Data Collection and Structure Solution:
-
Cryo-protect crystals using a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with a known kinase structure as a search model.
-
In Vitro FLT3 Kinase Activity Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[26][27][28]
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant FLT3 kinase (WT, ITD, or TKD) to the desired working concentration (e.g., 2-4 ng/µL) in Kinase Reaction Buffer.
-
Prepare a substrate/ATP mix. For example, Poly (4:1 Glu, Tyr) peptide substrate at 0.2 mg/mL and ATP at 10-50 µM in Kinase Reaction Buffer.[29]
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Kinase Reaction Buffer. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for control).
-
Add 2 µL of the diluted FLT3 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls (No enzyme for 100% inhibition, DMSO for 0% inhibition).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the FLT3 kinase domain, providing thermodynamic parameters like binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and stoichiometry (n).[30][31]
-
Sample Preparation:
-
Express and purify the FLT3 kinase domain as described in the crystallography protocol.
-
Perform extensive dialysis of the protein and dissolve the inhibitor in the final dialysis buffer to minimize buffer mismatch heats. A typical buffer is 20 mM HEPES or phosphate, pH 7.5, 150 mM NaCl.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Accurately determine the concentrations of both protein and inhibitor via UV-Vis absorbance or other quantitative methods.
-
-
Instrument Setup (e.g., MicroCal ITC200):
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power (e.g., 5-10 µcal/sec) and stir speed (e.g., 750 rpm).
-
-
Titration:
-
Load the FLT3 kinase domain solution into the sample cell (typically 20-40 µM).
-
Load the inhibitor solution into the injection syringe (typically 10-15 times the protein concentration, e.g., 200-400 µM).
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each) to achieve saturation.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak to determine the heat change.
-
Subtract the heat of dilution, determined from a control titration of the inhibitor into buffer.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, ΔH, n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Integrated Experimental Workflow
The characterization of the FLT3 kinase domain and its inhibitors involves a multi-faceted approach combining biochemical, biophysical, and structural methods.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. AML-associated Flt3 kinase domain mutations show signal transduction differences compared with Flt3 ITD mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of the FLT3 kinase domain bound to the inhibitor Quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. A novel irreversible FLT3 inhibitor, FF-10101, shows excellent efficacy against AML cells with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wwPDB: pdb_00001rjb [wwpdb.org]
- 19. 4XUF: Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib (AC220) [ncbi.nlm.nih.gov]
- 20. wwPDB: pdb_00005x02 [wwpdb.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. promega.com [promega.com]
- 27. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. ADP-Glo biochemical assay [bio-protocol.org]
- 30. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 31. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
In Vitro Assays for FLT3 Kinase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD), is a key driver in acute myeloid leukemia (AML), making it a critical target for therapeutic intervention. The development of FLT3 inhibitors relies on robust and reliable in vitro assays to determine kinase activity and inhibitor potency. This guide provides a detailed overview of the core in vitro assays used to measure FLT3 kinase activity, complete with experimental protocols and comparative data.
Overview of In Vitro FLT3 Kinase Assays
A variety of in vitro assay formats are available to measure FLT3 kinase activity, each with its own set of advantages and limitations. These assays typically involve a purified FLT3 kinase enzyme, a substrate (often a synthetic peptide or a protein like Myelin Basic Protein), and ATP. The fundamental principle is to measure the transfer of a phosphate (B84403) group from ATP to the substrate by the kinase. The methods for detecting this phosphorylation event differ, leading to various assay types.
The choice of assay often depends on the specific research question, throughput requirements, and available instrumentation. Common assay technologies include:
-
Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ kinase assay, measure the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.
-
Fluorescence-Based Assays: These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as LanthaScreen®, which measure the binding of a phosphospecific antibody to the phosphorylated substrate.
-
ELISA-Based Assays: These assays utilize a phosphospecific antibody to detect the phosphorylated substrate in a plate-based format.
FLT3 Signaling Pathway
Understanding the FLT3 signaling pathway is crucial for interpreting the results of in vitro kinase assays and for designing effective inhibitors. Upon binding of its ligand (FLT3 Ligand), FLT3 dimerizes and autophosphorylates on tyrosine residues. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival and proliferation.[1] In AML, mutations like FLT3-ITD lead to constitutive activation of these pathways in the absence of the ligand.[1]
Caption: A simplified diagram of the FLT3 signaling pathway.
Experimental Workflow for In Vitro Kinase Assays
The general workflow for performing an in vitro kinase assay to screen for inhibitors is outlined below. This workflow can be adapted for various detection methods.
Caption: A general workflow for an in vitro kinase inhibitor screening assay.
Detailed Experimental Protocols
Luminescence-Based Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.[2]
Materials:
-
Recombinant FLT3 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Include a DMSO control.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a master mix containing the kinase assay buffer, ATP (at a final concentration near the Km for FLT3, typically 10-100 µM), and substrate (e.g., 0.2 mg/mL MBP).[3]
-
-
Assay Plate Setup:
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[2]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.[3]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Fluorescence-Based Assay: LanthaScreen® Eu Kinase Binding Assay
This TR-FRET assay measures the binding of a fluorescently labeled tracer to the kinase's ATP pocket. Inhibitors that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant FLT3 enzyme
-
LanthaScreen® Eu-anti-tag Antibody
-
LanthaScreen® Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]
-
Black, low-volume 384-well plates
-
TR-FRET-capable plate reader
Protocol:
-
Compound Preparation: Prepare a 4-fold serial dilution of the test compound in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer A.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentration of the kinase and antibody will need to be optimized.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[6]
-
Data Acquisition: Read the plate on a TR-FRET-capable instrument, measuring the emission at two wavelengths (e.g., acceptor and donor emission). The ratio of these emissions is used to determine the FRET signal.
Radiometric Assay: [γ-³²P]ATP Filter Binding Assay
This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the substrate.
Materials:
-
Recombinant FLT3 enzyme
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[7]
-
[γ-³²P]ATP
-
"Cold" (unlabeled) ATP
-
Phosphocellulose filter paper
-
Phosphoric acid for washing
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing kinase reaction buffer, FLT3 enzyme, substrate, and the test compound.
-
Initiate Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should be optimized.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Spotting: Stop the reaction (e.g., by adding phosphoric acid) and spot an aliquot of the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition: Measure the radioactivity remaining on the filter paper using a scintillation counter.
Data Presentation and Analysis
For inhibitor screening, data is typically presented as the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor (DMSO) control. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this data.
IC50 Calculation:
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Comparative Data for FLT3 Inhibitors:
The IC50 values for FLT3 inhibitors can vary depending on the assay format, the specific FLT3 construct used (wild-type vs. mutant), and the assay conditions (e.g., ATP concentration). The following table provides a summary of reported IC50 values for several known FLT3 inhibitors.
| Inhibitor | Assay Type | FLT3 Variant | IC50 (nM) |
| Gilteritinib | Cell Viability (MTT) | FLT3-ITD (MV4-11 cells) | 3.02 - 3.8 |
| Quizartinib | Cell Viability (MTT) | FLT3-ITD (MV4-11 cells) | 0.7 - 1.8 |
| Midostaurin | Kinase Activity | FLT3-ITD | 29.64 |
| Sorafenib | Molecular Docking | Wild-Type FLT3 | -8.3 kcal/mol (affinity) |
| SU11657 | Not specified | Not specified | Potent inhibitor |
| FLIN-4 | Kinase Activity | FLT3-ITD | 1.07 |
| HSW630-1 | Kinase Activity | FLT3 | 18.6 |
| HSW630-1 | Kinase Activity | FLT3-ITD | 8.77 |
| HSW630-1 | Kinase Activity | FLT3 D835Y | 28 |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.[8][9][10][11]
Conclusion
The selection of an appropriate in vitro assay is a critical step in the discovery and development of FLT3 kinase inhibitors. Luminescence- and fluorescence-based assays offer high-throughput capabilities and are well-suited for primary screening, while radiometric assays remain a valuable tool for detailed kinetic studies and as an orthogonal validation method. A thorough understanding of the principles, protocols, and data analysis for each assay type is essential for generating reliable and reproducible results in the pursuit of novel AML therapies.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Animal Models for Studying FLT3-Driven Leukemia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core animal models utilized in the study of FMS-like tyrosine kinase 3 (FLT3)-driven leukemia. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to select, implement, and interpret data from these critical preclinical models. This guide details the methodologies for key experiments, presents quantitative data in a comparative format, and visualizes complex biological and experimental processes.
Introduction to FLT3-Driven Leukemia
Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of patients.[1] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor.[2] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells through downstream pathways such as STAT5, MAPK, and PI3K/AKT.[3] Consequently, FLT3 is a prime therapeutic target, and robust animal models are indispensable for developing and evaluating novel inhibitors.
Key Signaling Pathways in FLT3-Driven Leukemia
The constitutive activation of FLT3 mutants leads to the ligand-independent firing of several downstream signaling cascades that promote leukemogenesis. Understanding these pathways is crucial for interpreting drug efficacy and resistance mechanisms in preclinical models.
Animal Models of FLT3-Driven Leukemia
A variety of animal models are available to recapitulate different aspects of FLT3-driven leukemia, each with its own advantages and limitations. The choice of model depends on the specific research question, such as studying disease initiation, progression, or response to therapy.
Syngeneic Models
In syngeneic models, leukemia is induced in immunocompetent mice, allowing for the study of the tumor in the context of a complete and functional immune system. This is often achieved by retroviral transduction of hematopoietic stem and progenitor cells (HSPCs) with a vector expressing a mutant FLT3, followed by transplantation into irradiated recipient mice.
Transgenic Models
Transgenic mouse models involve the germline integration of a mutant FLT3 gene, leading to the spontaneous development of leukemia. These models are valuable for studying the long-term consequences of FLT3 activation and for investigating the role of cooperating mutations.
Xenograft Models
Xenograft models, particularly patient-derived xenografts (PDXs), involve the transplantation of human leukemic cells into immunodeficient mice.[4] PDX models are considered to be highly predictive of clinical outcomes and are instrumental in preclinical drug evaluation.[4]
Table 1: Comparison of Animal Models for FLT3-Driven Leukemia
| Model Type | Genetic Background | Method of Leukemia Induction | Key Advantages | Key Limitations |
| Syngeneic | Immunocompetent (e.g., C57BL/6) | Retroviral transduction of HSPCs with mutant FLT3 and transplantation | Intact immune system, allows for immunotherapy studies | Potential for immune rejection of transduced cells |
| Transgenic | C57BL/6, FVB | Germline integration of mutant FLT3 | Spontaneous leukemia development, good for studying disease progression | Long latency, potential for genetic drift |
| PDX | Immunodeficient (e.g., NOD/SCID, NSG) | Intravenous or intrafemoral injection of primary human AML cells | High clinical relevance, preserves patient heterogeneity | Lack of a functional human immune system, engraftment failure can occur |
Quantitative Data from FLT3-Driven Leukemia Models
The following tables summarize key quantitative data from various animal models of FLT3-driven leukemia, providing a basis for comparison of disease characteristics and therapeutic responses.
Table 2: Leukemia Latency and Survival in FLT3-ITD vs. FLT3-TKD Models
| Model | FLT3 Mutation | Leukemia Latency (Median) | Survival (Median) | Reference |
| FLT3ITD/ITD knock-in | FLT3-ITD | - | 171.5 days (with FL) | [1] |
| FLT3ITD/ITD knock-in | FLT3-ITD | - | 232 days (without FL) | [1] |
| PR-FLT3 (APL model) | FLT3-ITD | 3-6 weeks (transplantable) | 42 days (vehicle) | [3] |
| PR-FLT3 (APL model) | FLT3-ITD | - | 62 days (SU11657 + Doxorubicin) | [3] |
Table 3: Engraftment Rates in FLT3-Positive PDX Models
| Mouse Strain | Patient Samples | Engraftment Definition | Engraftment Rate | Reference |
| NSG | Pediatric FLT3-ITD+ (n=10) | >5% human CD45+ in bone marrow | 70% (7/10) | [5] |
| NSG | AML (general, n=not specified) | Not specified | 23.2% (first passage) | [6] |
| NSG-SGM3 | AML (n=10) | 10-80% hCD33+ in peripheral blood at 8 weeks | Variable | [6] |
| NCG | AML (n=67) | >10% positive cells in peripheral blood | 10.45% (7/67) | [7] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of preclinical studies. Below are methodologies for key experiments in the context of FLT3-driven leukemia models.
Bone Marrow Transplantation for Syngeneic Models
This protocol describes the generation of a syngeneic mouse model of FLT3-driven leukemia through bone marrow transplantation (BMT).
-
Preparation of Recipient Mice:
-
Administer acidified antibiotic water (pH 2.6 with neomycin and polymyxin (B74138) B sulfate) to recipient mice for one week prior to and two weeks after irradiation.[8]
-
Lethally irradiate recipient mice with a single dose of 850-1100 rads using a cesium or X-ray source.[9][10]
-
-
Preparation of Donor Bone Marrow Cells:
-
Harvest femurs and tibias from donor mice.
-
Flush the bone marrow with RPMI 1640 medium supplemented with 2% FBS, heparin, and penicillin/streptomycin.[8]
-
Filter the cell suspension through a 40-µm nylon cell strainer to remove debris.[8]
-
Wash the cells twice with serum-free RPMI.[8]
-
Resuspend the cells in sterile saline at a concentration of 1 x 107 cells/mL.[8]
-
-
Transplantation:
Flow Cytometry for Immunophenotyping of Leukemia
Flow cytometry is a critical tool for the diagnosis, classification, and monitoring of leukemia in mouse models.
-
Sample Preparation:
-
Collect peripheral blood, bone marrow, or spleen cells from the mouse model.
-
Perform red blood cell lysis if necessary.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Use a standardized antibody panel to identify leukemic blasts and different hematopoietic lineages. A common panel for AML includes markers for myeloid (CD33, CD13, CD117), monocytic (CD14, CD64), and lymphoid (CD3, CD19) lineages, as well as stem and progenitor cell markers (CD34, CD123).[11][12]
-
Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the leukemic cell population based on their unique immunophenotypic profile.
-
In Vivo Drug Efficacy Studies
This protocol outlines a general procedure for evaluating the efficacy of a FLT3 inhibitor in a xenograft model of FLT3-driven leukemia.
-
Model Establishment:
-
Engraft immunodeficient mice (e.g., NSG) with a human FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13) or patient-derived AML cells.[13]
-
Monitor leukemia engraftment through methods such as bioluminescence imaging (for luciferase-expressing cell lines) or flow cytometry of peripheral blood for human CD45+ cells.[13]
-
-
Drug Administration:
-
Once leukemia is established, randomize the mice into treatment and vehicle control groups.
-
Administer the FLT3 inhibitor at the desired dose and schedule (e.g., daily oral gavage).[14]
-
-
Efficacy Assessment:
-
Monitor tumor burden throughout the study using non-invasive methods like bioluminescence imaging.[13]
-
Measure body weight regularly to assess toxicity.[14]
-
At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) for analysis of leukemic infiltration by flow cytometry.[13]
-
For survival studies, monitor a cohort of mice until they meet predefined humane endpoints, and generate Kaplan-Meier survival curves.[13]
-
Conclusion
The animal models described in this guide are invaluable tools for advancing our understanding of FLT3-driven leukemia and for the preclinical development of novel therapeutics. The selection of the appropriate model, coupled with the rigorous application of standardized experimental protocols, is paramount for generating high-quality, translatable data. This guide provides a foundational framework to aid researchers in this critical endeavor.
References
- 1. Effect of FLT3 Ligand on Survival and Disease Phenotype in Murine Models Harboring a FLT3 Internal Tandem Duplication Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual treatment with FLT3 inhibitor SU11657 and doxorubicin increases survival of leukemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome profiling of patient derived xenograft models established from pediatric acute myeloid leukemia patients confirm maintenance of FLT3-ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. dental.nyu.edu [dental.nyu.edu]
- 10. Bone Marrow Transplantation Procedures in Mice to Study Clonal Hematopoiesis [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Leukemia-Associated Immunophenotypes by Databaseguided Flow Cytometry Provides a Highly Sensitive and Reproducible Strategy for the Study of Measurable Residual Disease in Acute Myeloblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
FLT3 expression in hematopoietic stem cells
An In-Depth Technical Guide on Fms-Like Tyrosine Kinase 3 (FLT3) Expression in Hematopoietic Stem Cells
Introduction
Fms-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase 2 (Flk2) and stem cell tyrosine kinase 1 (STK1), is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic progenitor cells. Encoded by the FLT3 gene, this receptor is a key regulator of early hematopoiesis. Its expression is tightly controlled, being most prominent on hematopoietic stem and progenitor cells (HSPCs) and diminishing as these cells differentiate.
Dysregulation of FLT3 signaling is a hallmark of several hematologic malignancies, most notably acute myeloid leukemia (AML), where activating mutations in the FLT3 gene are among the most common genetic alterations. This guide provides a comprehensive overview of , its downstream signaling pathways, methodologies for its detection and analysis, and its significance as a therapeutic target in drug development.
FLT3 Expression in the Hematopoietic Hierarchy
FLT3 is selectively expressed at the top of the hematopoietic hierarchy, primarily on hematopoietic stem cells (HSCs) and multipotent progenitors (MPPs). Its expression is progressively downregulated as cells commit to specific lineages.
Table 1: Quantitative Analysis of FLT3 Expression on Hematopoietic Cell Subsets
| Cell Population | Marker Profile | FLT3 Expression Level | Reference |
| Long-Term HSCs (LT-HSCs) | Lin⁻ Sca-1⁺ c-Kit⁺ CD34⁻ FLT3⁻ | Negative/Very Low | |
| Short-Term HSCs (ST-HSCs) | Lin⁻ Sca-1⁺ c-Kit⁺ CD34⁺ FLT3⁻ | Low | |
| Multipotent Progenitors (MPPs) | Lin⁻ Sca-1⁺ c-Kit⁺ CD34⁺ FLT3⁺ | High | |
| Common Lymphoid Progenitors (CLPs) | Lin⁻ IL-7Rα⁺ Sca-1ˡᵒ c-Kitˡᵒ FLT3⁺ | High | |
| Common Myeloid Progenitors (CMPs) | Lin⁻ Sca-1⁻ c-Kit⁺ CD34⁺ FcγRII/IIIˡᵒ | Moderate | |
| Granulocyte-Macrophage Progenitors (GMPs) | Lin⁻ Sca-1⁻ c-Kit⁺ CD34⁺ FcγRII/IIIʰⁱ | Low to Moderate | |
| Megakaryocyte-Erythroid Progenitors (MEPs) | Lin⁻ Sca-1⁻ c-Kit⁺ CD34⁻ FcγRII/IIIˡᵒ | Negative |
The FLT3 Signaling Pathway
The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades that are crucial for cell survival and proliferation.
Caption: The FLT3 signaling cascade upon ligand binding.
In AML, activating mutations, such as internal tandem duplications (ITDs) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent, constitutive activation of the receptor and its downstream pathways, promoting uncontrolled cell growth.
Experimental Protocols for FLT3 Analysis
Accurate assessment of FLT3 expression and mutation status is critical for both basic research and clinical diagnostics.
Flow Cytometry for FLT3 Surface Expression
This protocol outlines the immunophenotypic analysis of FLT3 on hematopoietic cells.
Materials:
-
Bone marrow or peripheral blood mononuclear cells (BMMCs or PBMCs)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Fluorochrome-conjugated anti-human CD135 (FLT3) antibody
-
Antibodies against other hematopoietic markers (e.g., CD34, CD38, CD117)
-
Flow cytometer
Procedure:
-
Isolate mononuclear cells using density gradient centrifugation.
-
Wash cells twice with PBS containing 2% FBS.
-
Resuspend cells to a concentration of 1x10⁷ cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the cocktail of fluorochrome-conjugated antibodies, including anti-FLT3.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with PBS/FBS.
-
Resuspend cells in 500 µL of PBS/FBS for analysis.
-
Acquire data on a flow cytometer, ensuring proper compensation controls.
-
Gate on the hematopoietic stem and progenitor populations (e.g., CD34⁺CD38⁻) to analyze FLT3 expression.
Methodological & Application
Application Notes and Protocols for FLT3 Inhibitor Screening in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML).[1][2] These mutations result in the constitutive, ligand-independent activation of the FLT3 receptor, which drives uncontrolled cell growth and survival through downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[3][4][5] Consequently, FLT3 has become a critical therapeutic target in AML.[1]
These application notes provide detailed protocols for screening and characterizing FLT3 inhibitors in AML cell lines, covering essential assays for determining inhibitor potency and mechanism of action.
Data Presentation: In Vitro Activity of FLT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several FLT3 inhibitors against common AML cell lines harboring the FLT3-ITD mutation. This data is crucial for selecting appropriate inhibitor concentrations for screening experiments.
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [6] |
| Quizartinib (AC220) | MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | [6] |
| Gilteritinib (ASP2215) | MV4-11 | FLT3-ITD | 0.92 | [7] |
| Midostaurin (B1676583) | MV4-11 | FLT3-ITD | ~10 | [7] |
| Midostaurin | MOLM-13 | FLT3-ITD | ~200 | [8][9] |
| Sorafenib | MV4-11 | FLT3-ITD | 5 | [7] |
| Sunitinib | Ba/F3-ITD | FLT3-ITD | 2 | [6] |
| Ponatinib | MV4-11 | FLT3-ITD | < 4 | [10] |
| Cabozantinib | MV4-11 | FLT3-ITD | < 4 | [10] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the experimental design, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Lentiviral Transduction of FLT3 Mutants for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] The two primary types of activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.[3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways, including the STAT5, MAPK, and PI3K/AKT pathways.[1][5] Consequently, mutant FLT3 is a prime therapeutic target in AML.
Lentiviral-mediated gene transfer is a powerful tool for in vitro studies, enabling the stable expression of wild-type or mutant FLT3 in relevant hematopoietic cell lines. This allows for the controlled investigation of signaling pathways, the evaluation of novel therapeutic inhibitors, and the elucidation of mechanisms of drug resistance. This document provides detailed protocols for the lentiviral transduction of FLT3 mutants and their subsequent analysis in in vitro functional assays.
Data Presentation
Table 1: In Vitro Efficacy of FLT3 Inhibitors Against FLT3-ITD Expressing AML Cell Lines
| Cell Line | FLT3 Inhibitor | IC50 (nM) | Reference |
| MV4-11 | Quizartinib | 0.40 | [6] |
| MOLM-13 | Quizartinib | 0.89 | [6] |
| MOLM-14 | Quizartinib | 0.73 | [6] |
| MV4-11 | Gilteritinib | 7.99 | [7] |
| MOLM-13 | Gilteritinib | ~3.8 | [7] |
| MV4-11 | AC886 | 0.21 | [6] |
| MOLM-13 | AC886 | 0.36 | [6] |
| MOLM-14 | AC886 | 0.23 | [6] |
Table 2: Proliferation and Apoptosis of Ba/F3 Cells Expressing FLT3 Mutants
| Cell Line | Condition | Proliferation (relative to FLT3-WT) | Apoptosis (% Annexin V positive) | Reference |
| Ba/F3-FLT3-WT | IL-3 withdrawal | Baseline | High | [8] |
| Ba/F3-FLT3-ITD | IL-3 withdrawal | Significantly Increased | Reduced | [8] |
| Ba/F3-FLT3-D835Y | IL-3 withdrawal | Increased | Reduced |
Signaling Pathways and Experimental Workflow
Caption: Simplified FLT3 signaling pathway.[1][5]
Caption: Experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: Cloning of FLT3 Mutants into a Lentiviral Vector
This protocol provides a general framework for cloning FLT3 mutants into a lentiviral expression vector.
Materials:
-
Human FLT3-WT cDNA
-
Site-directed mutagenesis kit (for TKD mutations)
-
PCR primers for ITD generation
-
Lentiviral expression vector (e.g., pLVX-Puro, FUGW)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
Procedure:
-
Generation of FLT3 Mutants:
-
For TKD mutations (e.g., D835Y): Use a site-directed mutagenesis kit with primers containing the desired mutation, using FLT3-WT cDNA as a template.
-
For ITD mutations: Design primers to amplify a portion of the juxtamembrane domain and insert it in tandem using overlapping PCR or by restriction digest and ligation.
-
-
Vector and Insert Preparation:
-
Digest the lentiviral vector and the FLT3 mutant insert with appropriate restriction enzymes.
-
Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase. Incubate as recommended by the manufacturer.
-
-
Transformation:
-
Transform the ligation product into competent E. coli.
-
Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence and sequence of the FLT3 mutant insert by Sanger sequencing.
-
Protocol 2: Lentivirus Production in HEK293T Cells
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral expression vector with FLT3 mutant
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 10 cm dish so they are 70-80% confluent at the time of transfection.
-
-
Transfection:
-
Prepare a DNA mixture containing the FLT3 mutant lentiviral vector and packaging plasmids.
-
Add the transfection reagent to the DNA mixture and incubate at room temperature.
-
Add the DNA-transfection reagent complex to the HEK293T cells.
-
-
Virus Harvest:
-
48-72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.
-
-
Storage:
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Protocol 3: Transduction of Hematopoietic Cells (e.g., Ba/F3, THP-1)
Materials:
-
Ba/F3 or THP-1 cells
-
RPMI-1640 with 10% FBS (and IL-3 for Ba/F3 parental cells)
-
Lentiviral supernatant
-
Polybrene (8 µg/mL final concentration)
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Cell Seeding:
-
Seed target cells in a 24-well plate at a density that will result in ~50% confluency at the time of transduction.
-
-
Transduction:
-
Add polybrene to the cells to a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells. The optimal multiplicity of infection (MOI) should be determined for each cell line.
-
Incubate for 18-24 hours.
-
-
Selection:
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic to the culture medium.
-
Maintain a non-transduced control well to monitor the effectiveness of the selection.
-
Replace the medium with fresh medium containing the antibiotic every 2-3 days until a stable, resistant population of cells is established.
-
Protocol 4: Cell Proliferation Assay (CellTiter-Glo®)
Materials:
-
Transduced stable cell lines
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the transduced cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
For cytokine-dependent cell lines like Ba/F3, wash the cells to remove the cytokine and resuspend in cytokine-free medium.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
Protocol 5: Apoptosis Assay (Annexin V Staining)
Materials:
-
Transduced stable cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI or 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
Protocol 6: Western Blot Analysis of FLT3 Signaling
Materials:
-
Transduced stable cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
Wash cells with cold PBS and lyse in RIPA buffer.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
References
- 1. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of FMS-Like Tyrosine Kinase 3 (FLT3) Expression on Leukemia Cells
Introduction
FMS-like tyrosine kinase 3 (FLT3), also known as CD135, is a member of the class III receptor tyrosine kinase family, which is crucial for the normal development of hematopoietic stem cells and the immune system.[1][2] FLT3 is expressed on hematopoietic stem/progenitor cells, and its activation by the FLT3 ligand (FL) promotes cell survival, proliferation, and differentiation.[1][3] In the context of hematologic malignancies, FLT3 is overexpressed on the majority of acute myeloid leukemia (AML) blasts and is also found in a significant portion of B-lineage acute lymphoblastic leukemia (ALL) cases.[4][5]
Genetic alterations in the FLT3 gene are among the most common mutations in AML, occurring in approximately one-third of newly diagnosed patients.[4][6] These mutations typically fall into two categories:
-
Internal Tandem Duplications (FLT3-ITD): These in-frame duplications in the juxtamembrane domain are found in about 20-25% of AML patients and lead to constitutive, ligand-independent activation of the receptor.[1][2][4] FLT3-ITD mutations are strongly associated with a poor prognosis, characterized by increased relapse rates and reduced overall survival.[4][7]
-
Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are typically point mutations, most often at the D835 residue in the activation loop, and are present in approximately 5-10% of AML cases.[1][8] These mutations also result in constitutive kinase activation.[4]
The high frequency of these activating mutations and the overexpression of the FLT3 protein make it a critical prognostic biomarker and a key therapeutic target in leukemia.[5][9] Flow cytometry provides a rapid, quantitative, and single-cell level method to assess FLT3 protein expression on the surface of leukemic blasts, which is valuable for diagnosis, risk stratification, and monitoring the efficacy of FLT3-targeted therapies.[5][10]
Principle of FLT3 Detection by Flow Cytometry
Flow cytometry measures the physical and chemical characteristics of cells as they pass through a laser beam. For FLT3 analysis, leukemic cells from bone marrow or peripheral blood are incubated with a fluorochrome-conjugated monoclonal antibody specific for the extracellular domain of FLT3 (CD135). The intensity of the fluorescence emitted from each cell is directly proportional to the amount of FLT3 expressed on its surface. By gating on the leukemic blast population, researchers can quantify the percentage of FLT3-positive cells and the level of expression (Mean Fluorescence Intensity), providing crucial data for clinical and research applications.[5][11] Furthermore, intracellular flow cytometry can be adapted to measure the phosphorylation status of FLT3, offering insights into its activation state and response to kinase inhibitors.[12][13]
FLT3 Signaling Pathway in Leukemia
Upon ligand binding (in wild-type) or due to activating mutations (FLT3-ITD/TKD), the FLT3 receptor dimerizes and becomes constitutively phosphorylated.[1][14] This triggers the activation of several downstream signaling cascades that drive cell proliferation and survival. The primary pathways include:
-
PI3K/AKT Pathway: Mediates cell survival and inhibits apoptosis.[6][14]
-
STAT5 Pathway: A key pathway activated by mutant FLT3 that strongly contributes to aberrant cell proliferation and survival.[1][2][14]
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 (8F2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti‐FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NPM1 and FLT3-ITD/TKD Gene Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | FLT3-TKD in the prognosis of patients with acute myeloid leukemia: A meta-analysis [frontiersin.org]
- 10. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti-FLT3 interaction and flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Monitoring of FLT3 phosphorylation status and its response to drugs by flow cytometry in AML blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLT3 Inhibitors in AML: Tackling Therapy Resistance | KCAS Bio [kcasbio.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Detection of Phosphorylated FLT3 by Western Blot
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is instrumental in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In certain malignancies, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the kinase.[1][2] These mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, result in ligand-independent dimerization and autophosphorylation of the FLT3 receptor.[3][4] This sustained signaling drives uncontrolled cell growth and is associated with a poor prognosis.[2][5]
The phosphorylation status of FLT3 is a direct indicator of its activation state. Therefore, detecting phosphorylated FLT3 (p-FLT3) is a critical method for researchers and drug development professionals to study disease mechanisms and to assess the efficacy of FLT3 inhibitors.[1][6] Western blotting is a widely used and effective technique for this purpose, allowing for the specific detection and semi-quantitative analysis of p-FLT3 levels in cell lysates.
FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation on specific tyrosine residues within the cytoplasmic domain.[1][7] This autophosphorylation creates docking sites for various downstream signaling adaptors and enzymes, leading to the activation of multiple pro-survival and proliferative pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[1][3][6] In mutated FLT3, this process becomes constitutive, driving leukemogenesis.[2][4]
Detailed Protocol: Western Blot for Phosphorylated FLT3
This protocol is optimized for cultured human AML cell lines known to express FLT3, such as MV4-11 (FLT3-ITD) or MOLM-13 (FLT3-ITD).[8]
I. Materials and Reagents
-
Cell Lines: MV4-11, MOLM-13, or other relevant cells.
-
Cell Culture Media: RPMI-1640 with 10% Fetal Bovine Serum (FBS), as appropriate for the cell line.
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer is recommended.[8] It is critical to supplement with protease and phosphatase inhibitors immediately before use.[9][10]
-
Protein Assay Reagent: BCA Protein Assay Kit.[8]
-
Sample Buffer: 2x Laemmli sample buffer.[8]
-
Running Buffer: 1x SDS-PAGE running buffer.
-
Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer).
-
Wash Buffer (TBS-T): Tris-Buffered Saline with 0.1% Tween-20.[8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T. For phospho-protein detection, BSA is recommended over non-fat dry milk to avoid high background.[6]
-
-
Antibodies:
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[6][12]
-
Equipment:
II. Experimental Procedure
A. Cell Culture and Treatment
-
Culture cells (e.g., MV4-11) in the appropriate medium to a density of 0.5 - 1 x 10^6 cells/mL.[8]
-
(Optional) Treat cells with varying concentrations of an FLT3 inhibitor (e.g., 0, 1, 10, 100 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours) to assess the inhibitor's effect on FLT3 phosphorylation.[8]
B. Cell Lysis and Protein Quantification
-
Harvest cells by centrifugation (e.g., 300-500 x g for 5 minutes at 4°C).[6][8]
-
Resuspend the pellet in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100 µL per 1-2 x 10^6 cells).[6] Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of FLT3.[9]
-
Incubate on ice for 30 minutes, vortexing periodically.[6]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant (protein extract) into a new pre-chilled tube.[6]
-
Determine the protein concentration of each lysate using a BCA protein assay.[6][8]
C. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[6]
D. Immunoblotting and Detection
-
Block the membrane in 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary anti-p-FLT3 antibody (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.[6][9]
-
Wash the membrane three times for 10 minutes each with TBS-T.[6][9]
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBS-T) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBS-T.[6]
-
Prepare and apply the ECL substrate according to the manufacturer’s instructions.[6]
-
Capture the chemiluminescent signal using a digital imager.[6]
E. Data Analysis
-
Quantify band intensities using image analysis software.[6]
-
Normalize the p-FLT3 signal to a loading control like β-actin.[6]
-
For inhibitor studies, the membrane can be stripped and re-probed for total FLT3 to show that changes in the p-FLT3 signal are not due to changes in total protein levels.[6]
III. Data Presentation: Quantitative Parameters
| Parameter | Recommended Value/Reagent | Notes |
| Cell Line | MV4-11, MOLM-13 | Human AML cell lines with FLT3-ITD mutations.[8] |
| Protein Load | 20-30 µg per lane | May need to be increased for detecting low-abundance targets.[8][10] |
| Lysis Buffer | RIPA Buffer | Supplement with protease and phosphatase inhibitors.[8] |
| Blocking Buffer | 5% BSA in TBS-T | BSA is preferred over milk for phospho-antibodies.[6] |
| Primary Antibody | Anti-p-FLT3 (Tyr591) | 1:1000 dilution |
| Anti-Total FLT3 | 1:1000 dilution | |
| Anti-β-Actin | 1:5000 dilution | |
| Secondary Antibody | HRP-conjugated Anti-Rabbit | 1:5000 dilution |
| Primary Incubation | Overnight at 4°C | Ensures optimal binding for low-abundance proteins.[6][9] |
| Secondary Incubation | 1 hour at Room Temp | Standard incubation time.[6][9] |
IV. Experimental Workflow Diagram
V. Troubleshooting
-
No or Weak p-FLT3 Signal:
-
Ensure fresh phosphatase and protease inhibitors were added to the lysis buffer.[6][9]
-
Confirm that the experimental conditions are suitable for inducing FLT3 phosphorylation if not using a constitutively active cell line.[9]
-
Optimize primary antibody concentration and consider increasing incubation time.[9][13]
-
Use a more sensitive ECL substrate.[12]
-
-
High Background:
-
Multiple Non-Specific Bands:
References
- 1. benchchem.com [benchchem.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening to Identify Novel FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells and the immune system.[1] However, mutations in the FLT3 gene are among the most prevalent genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD), result in constitutive activation of the kinase, leading to uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][2][4] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[5]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries to identify and characterize novel FLT3 inhibitors. The protocols described herein cover both biochemical and cell-based assays to assess inhibitor potency and cellular activity.
FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are crucial for cell survival and proliferation.[4][6] In AML, activating mutations lead to ligand-independent, constitutive activation of these pathways.[3][6]
Figure 1: Simplified FLT3 signaling pathway and point of inhibitor intervention.
High-Throughput Screening Assays
A typical HTS workflow for identifying novel FLT3 inhibitors involves a primary biochemical screen to identify compounds that directly inhibit FLT3 kinase activity, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency.
Figure 2: General workflow for HTS of FLT3 inhibitors.
Biochemical Assays
Biochemical assays measure the direct inhibition of recombinant FLT3 kinase activity. A commonly used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5][7]
Table 1: Biochemical Activity of Known FLT3 Inhibitors
| Compound | FLT3 IC50 (nM) | Assay Type | Reference |
| AC220 (Quizartinib) | 1.1 | Binding Assay | [8] |
| Sorafenib | 5.8 | Binding Assay | [8] |
| Sunitinib | 0.8 | Binding Assay | [8] |
| Midostaurin (PKC-412) | 11 | Binding Assay | [8] |
| Lestaurtinib (CEP-701) | 2.5 | Binding Assay | [8] |
| MLN-518 | 2.0 | Binding Assay | [8] |
| FLIN-4 | 1.07 | Kinase Activity | [9] |
Note: IC50 values can vary depending on the specific assay conditions and reagents used.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. These assays typically utilize AML cell lines that endogenously express mutated FLT3, such as MV4-11 (homozygous FLT3-ITD) or MOLM-13 (heterozygous FLT3-ITD).[10][11]
1. Cell Proliferation/Viability Assays: These assays determine the effect of inhibitors on the growth of AML cell lines.
Table 2: Cellular Potency of FLT3 Inhibitors in MV4-11 Cells
| Compound | Proliferation IC50 (nM) | FLT3 Autophosphorylation IC50 (nM) | Reference |
| AC220 (Quizartinib) | 0.3 | 0.7 | [8] |
| Sorafenib | 1.8 | 4.0 | [8] |
| Sunitinib | 28.0 | 80.0 | [8] |
| Midostaurin (PKC-412) | 3.0 | 8.0 | [8] |
| Lestaurtinib (CEP-701) | 3.0 | 4.0 | [8] |
| MLN-518 | 30.0 | 50.0 | [8] |
| FLIN-4 | 1.31 | Not Reported | [9] |
2. FLT3 Phosphorylation Assays: These assays, often performed using Western blotting or ELISA, directly measure the inhibition of FLT3 autophosphorylation in treated cells, confirming on-target activity.[10]
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and measures the ability of a compound to inhibit recombinant FLT3 kinase.[5][12][13]
Figure 3: Workflow for an in vitro FLT3 kinase assay.
Materials:
-
Recombinant FLT3 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate[12]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12][13]
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Dispense test compounds and DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add diluted recombinant FLT3 enzyme to each well. Incubate for 10-15 minutes at room temperature.[12]
-
Initiate Kinase Reaction: Add a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be near its Km for FLT3 (typically 10-100 µM).[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
Stop Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][13]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the viability of AML cells (e.g., MV4-11) after treatment with an inhibitor.[10][14]
Materials:
-
Human AML cell line (e.g., MV4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well.[10]
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10][14]
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percentage of proliferation relative to the DMSO control and determine the IC50 value by plotting the data as described for the kinase assay.
Protocol 3: FLT3 Phosphorylation Assay (Western Blot)
This protocol assesses the on-target activity of an inhibitor by measuring the phosphorylation status of FLT3 in AML cells.[10][14]
Figure 4: Workflow for Western blot analysis of FLT3 phosphorylation.
Materials:
-
MV4-11 cells
-
Test compounds
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat MV4-11 cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).[10]
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.[14]
-
Normalization: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3.
-
Data Analysis: Quantify band intensities using densitometry to determine the concentration-dependent inhibition of FLT3 phosphorylation.
Conclusion
The combination of high-throughput biochemical and cell-based screening provides a robust platform for the identification and characterization of novel FLT3 inhibitors. The protocols outlined in this document offer a comprehensive guide for researchers to establish a screening cascade, from initial hit identification to lead compound validation. The ultimate goal is the development of more effective and targeted therapies for patients with FLT3-mutated AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key FMS-like tyrosine kinase 3 (FLT3) inhibitors used in the treatment of Acute Myeloid Leukemia (AML). Detailed protocols for essential in vitro and in vivo experiments are included to guide researchers in the evaluation of novel and existing FLT3-targeted therapies.
Introduction to FLT3 and Its Role in AML
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical component in the normal development of hematopoietic stem cells.[1] The binding of its ligand (FLT3-L) triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This activation initiates downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are essential for cell proliferation, survival, and differentiation.[1][2]
In approximately one-third of AML cases, activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, result in ligand-independent constitutive activation of these signaling pathways.[1][3] This uncontrolled signaling promotes the proliferation and survival of leukemic cells, and the FLT3-ITD mutation, in particular, is associated with a poor prognosis.[3] Consequently, FLT3 has emerged as a key therapeutic target in AML.[4][5]
FLT3 inhibitors are broadly classified into two types. Type I inhibitors bind to the active conformation of the kinase domain and are effective against both ITD and TKD mutations. Type II inhibitors bind to the inactive conformation and are generally not active against TKD mutations.[6]
Pharmacokinetic Properties of FLT3 Inhibitors
The clinical efficacy and safety of FLT3 inhibitors are significantly influenced by their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key pharmacokinetic parameters for several prominent FLT3 inhibitors.
| Parameter | Gilteritinib (B612023) | Midostaurin | Quizartinib | Sorafenib |
| Tmax (median) | 2–6 hours[7][8] | 1-3 hours[9] | - | Longer with food[1] |
| Half-life | ~113 hours[8] | 20.3 hours (parent)[9] | - | - |
| Metabolism | Primarily CYP3A4[1][8][10] | CYP3A4[1][11] | CYP3A4[1] | CYP3A4, UGT1A9[1] |
| Active Metabolites | Yes (M17, M16, M10)[12] | Yes (CGP62221, CGP52421)[11][13] | Yes (AC886)[1][14] | Yes (Sorafenib N-oxide)[1][15] |
| Protein Binding | >90%[1] | >99.8%[1] | >99%[1] | 99.5%[1] |
| Effect of Food | No clinically relevant effect[1][8] | Increased exposure[1] | No clinically relevant effect[1] | Longer Tmax[1] |
| Elimination | Primarily feces (64.5%)[12] | - | - | - |
Pharmacodynamic Properties of FLT3 Inhibitors
The primary pharmacodynamic effect of FLT3 inhibitors is the inhibition of FLT3 autophosphorylation, leading to the suppression of downstream signaling pathways.[16] This can be assessed both in vitro and in vivo to determine the potency and duration of target engagement. A plasma inhibitory activity (PIA) assay is a valuable pharmacodynamic tool that measures the ability of a patient's plasma, containing the drug and its metabolites, to inhibit FLT3 phosphorylation in a cellular context.[17][18] Sustained inhibition of FLT3 phosphorylation to less than 20% of baseline is often required for a cytotoxic effect.[17]
Visualizing FLT3 Signaling and Experimental Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for PK/PD analysis.
Caption: Simplified FLT3 signaling pathway and the point of intervention by FLT3 inhibitors.
Caption: A typical workflow for assessing the pharmacokinetics and pharmacodynamics of a novel FLT3 inhibitor.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an FLT3 inhibitor on the proliferation of AML cell lines.
Materials:
-
Human AML cell lines (e.g., MV4-11 for FLT3-ITD, HL-60 for FLT3-WT)[19]
-
Appropriate cell culture media (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
FLT3 inhibitor stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[20][21]
-
Drug Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.[21]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[20][21]
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.[21]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[21]
-
Shake the plates for 15 minutes and measure the absorbance at 570 nm.[21]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[20]
Protocol 2: Western Blot Analysis of FLT3 Signaling
Objective: To assess the effect of an FLT3 inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK).
Materials:
-
FLT3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2][20]
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)[20][21]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Treat FLT3-ITD positive cells with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2-4 hours).[2][20]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.[2][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2][20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2][20]
-
Immunoblotting:
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[20][21]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation compared to the total protein and loading control.
Protocol 3: In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of an FLT3 inhibitor after oral and intravenous administration in an animal model (e.g., rats).
Materials:
-
Healthy, male Sprague-Dawley rats (8-10 weeks old)[1]
-
FLT3 inhibitor
-
Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration)[1]
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Blood Sampling: Collect blood samples from a cannulated artery or via retro-orbital bleeding at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[1]
-
Bioanalysis:
-
Sample Preparation: Extract the drug and any major metabolites from the plasma using protein precipitation or liquid-liquid extraction.[1]
-
LC-MS/MS Analysis: Quantify the concentration of the FLT3 inhibitor in the plasma samples using a validated LC-MS/MS method.[1][22] A calibration curve is generated using spiked plasma standards to determine the drug concentrations in the study samples.[1]
-
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin) to determine key PK parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[1] Calculate bioavailability using the formula: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.[1]
Protocol 4: In Vivo Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor activity of an FLT3 inhibitor in a mouse xenograft model of human AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)[16]
-
FLT3-ITD positive human AML cell line (e.g., MV4-11)[16]
-
FLT3 inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[16]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer the FLT3 inhibitor (e.g., daily by oral gavage) and vehicle control for the duration of the study.[21]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.[21]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for Western blot or immunohistochemical analysis to confirm target inhibition in the tumor tissue.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 5. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinPGx [clinpgx.org]
- 15. Phase I Pharmacokinetic and Pharmacodynamic Study of the Multikinase Inhibitor Sorafenib in Combination With Clofarabine and Cytarabine in Pediatric Relapsed/Refractory Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of the concentration of gilteritinib in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the FLT3 Interactome: A Guide to Co-immunoprecipitation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and aberrant downstream signaling.[3][4] Understanding the constellation of proteins that interact with FLT3 is paramount for elucidating its role in both normal hematopoiesis and leukemogenesis, and for the development of targeted therapies.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify in vivo protein-protein interactions. This method involves the precipitation of a specific protein (the "bait") from a cell lysate using a targeted antibody, which in turn pulls down its interacting partners (the "prey"). Subsequent analysis by methods such as mass spectrometry or Western blotting can then identify these interacting proteins.
This application note provides a detailed protocol for the co-immunoprecipitation of FLT3 and its interacting proteins, a summary of known FLT3 interactors, and visual representations of the experimental workflow and relevant signaling pathways.
Known FLT3 Interacting Proteins
Several proteins have been identified as interacting with and mediating the downstream signaling of both wild-type (WT) and mutated FLT3. These interactions are often dependent on the phosphorylation of tyrosine residues within the cytoplasmic domain of FLT3, which create docking sites for SH2 and other phosphotyrosine-binding domain-containing proteins.[3][5] A summary of key FLT3 interacting proteins is presented in the table below.
| Interacting Protein | Function/Pathway | Cellular Localization | Interaction Details |
| PI3K (p85 subunit) | Activates the PI3K/Akt signaling pathway, promoting cell survival and proliferation.[1][3] | Cytoplasm | Physically associates with the FLT3 cytoplasmic domain.[3] |
| Grb2 | Adaptor protein that links FLT3 to the Ras/MAPK pathway.[1][3] | Cytoplasm | Binds to phosphorylated tyrosine residues on activated FLT3.[3] |
| Shc | Adaptor protein involved in the Ras/MAPK pathway activation.[3] | Cytoplasm | Associates with the activated FLT3 receptor. |
| STAT5 | Transcription factor potently activated by FLT3-ITD, promoting cell proliferation and survival.[1][3] | Cytoplasm, Nucleus | Constitutively phosphorylated and activated in cells with FLT3-ITD mutations.[5] |
| Ras GTPase | Key component of the Ras/MAPK signaling cascade.[1][3] | Plasma Membrane, Cytoplasm | Physically associates with the FLT3 cytoplasmic domain.[3] |
| PLC-γ | Enzyme involved in signal transduction through the generation of second messengers.[1] | Cytoplasm | Phosphorylated upon FLT3 activation.[1] |
| Src family kinases | Tyrosine kinases that can be activated by FLT3 and contribute to downstream signaling.[3] | Cytoplasm, Plasma Membrane | Physically associate with the FLT3 cytoplasmic domain.[3] |
| CBL/CBLB | E3 ubiquitin ligases that can regulate FLT3 signaling.[1] | Cytoplasm | Interact with activated FLT3.[1] |
| SHIP | Inositol phosphatase that negatively regulates PI3K signaling.[1] | Cytoplasm | Interacts with activated FLT3.[1] |
| GAB2 | Scaffolding protein that amplifies PI3K/Akt and MAPK signaling.[1] | Cytoplasm | Binds to Grb2, which is associated with activated FLT3.[1] |
| p27Kip1 | Cyclin-dependent kinase inhibitor that is inactivated by FLT3, promoting cell cycle progression. | Nucleus, Cytoplasm | FLT3 and FLT3-ITD induce tyrosine phosphorylation of p27.[6] |
| SET | Involved in the membrane trafficking of wild-type FLT3.[7] | Nucleus, Cytoplasm | Interacts with FLT3-WT but this interaction is impaired in FLT3-ITD.[7] |
Experimental Protocols
Co-immunoprecipitation of FLT3 and Interacting Proteins
This protocol is designed for the isolation of FLT3-containing protein complexes from cultured cells.
Materials:
-
Cells expressing FLT3 (e.g., MV4-11, MOLM-13, or transfected cell lines)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.[8] Add protease and phosphatase inhibitor cocktails immediately before use.
-
Anti-FLT3 antibody (for immunoprecipitation)
-
Normal Rabbit or Mouse IgG (as a negative control)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS or a buffer with adjusted salt concentrations (e.g., up to 500 mM NaCl) to reduce non-specific binding.[9][10]
-
Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M glycine, pH 2.5)[9]
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-5 x 10^7 cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the cleared lysate (e.g., 500 µg - 1 mg of total protein), add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-FLT3 antibody to the pre-cleared lysate.
-
In a separate tube, add an equivalent amount of the corresponding normal IgG as a negative control.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
To elute the protein complexes, add 30-50 µL of 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes. Alternatively, use a non-denaturing elution buffer like 0.1 M glycine, pH 2.5, and neutralize the eluate with 1M Tris-HCl, pH 8.5.
-
-
Analysis:
Visualizations
Caption: Co-immunoprecipitation experimental workflow.
Caption: Simplified FLT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | FLT3 Signaling [reactome.org]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Mass Spectrometry-Based Phosphoproteomics with a Network-Based Approach to Reveal FLT3-Dependent Mechanisms of Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Set Protein Is Involved in FLT3 Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. ptglab.com [ptglab.com]
- 11. researchgate.net [researchgate.net]
Determining the Potency of FLT3 Inhibitors: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML).[1][3][4] These mutations lead to the constitutive activation of the FLT3 receptor, which drives uncontrolled cell growth and survival through downstream signaling cascades like the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][2][5][3][4][6] Consequently, FLT3 has emerged as a critical therapeutic target in AML.
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of FLT3 inhibitors. It represents the concentration of a drug required to inhibit 50% of a specific biological process, such as cell proliferation or viability.[7] This document provides detailed application notes and protocols for determining the IC50 values of FLT3 inhibitors using common cell viability assays.
Key Signaling Pathway
The FLT3 signaling pathway is a complex network that regulates essential cellular processes. Upon ligand binding, or due to activating mutations, the FLT3 receptor dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This triggers downstream pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and growth.[4]
-
JAK/STAT Pathway: Particularly, STAT5 activation is a hallmark of FLT3-ITD, contributing to cell proliferation and survival.[4][8]
Targeting this pathway with specific inhibitors can effectively block these pro-leukemic signals.
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
A generalized workflow for determining the IC50 of a FLT3 inhibitor using a cell viability assay involves several key steps, from cell culture preparation to data analysis.
Caption: General experimental workflow for IC50 determination.
Data Presentation: IC50 Values of Common FLT3 Inhibitors
The potency of FLT3 inhibitors can vary depending on the specific inhibitor, the cell line, and the type of FLT3 mutation present. The following table summarizes reported IC50 values for several well-characterized FLT3 inhibitors in common AML cell lines.
| Inhibitor | Type | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| Midostaurin (B1676583) (PKC412) | Type I | MOLM-13 | ITD | ~200 | [9][10] |
| Quizartinib (AC220) | Type II | MOLM-13 | ITD | 0.62 ± 0.03 | [11] |
| MOLM-14 | ITD | 0.38 ± 0.06 | [11] | ||
| MV4-11 | ITD | 0.31 ± 0.05 | [11] | ||
| Gilteritinib (ASP2215) | Type I | MOLM-14 | ITD | 20.3 | [11] |
| MV4-11 | ITD | 18.9 | [11] | ||
| Sorafenib | Type II | MOLM-13 | ITD | Not specified | [11] |
| MV4-11 | ITD | Not specified | [11] | ||
| LT-171-861 | Not specified | MOLM-13 | ITD | 1.3 | [12] |
| MV4-11 | ITD | 1.8 | [12] | ||
| CCT137690 | Not specified | MOLM-13 | ITD | 23 | [8] |
| MV4-11 | ITD | 62 | [8] | ||
| Ponatinib | Not specified | MOLM-13 | ITD | < 4 | [13] |
| MV4-11 | ITD | < 4 | [13] | ||
| Cabozantinib | Not specified | MOLM-13 | ITD | < 4 | [13] |
| MV4-11 | ITD | < 4 | [13] |
Experimental Protocols
Below are detailed protocols for two of the most common cell viability assays used for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15][16]
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
FLT3 inhibitor (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11][17]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the FLT3 inhibitor in complete culture medium. It is important to also prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[11][18]
-
Add 100 µL of the drug dilutions or vehicle to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12][13][20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[15][16]
-
Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.[3][7]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[1][21] The luminescent signal is proportional to the number of viable cells.[21][22]
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium
-
FLT3 inhibitor (stock solution in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence measurements[1][20]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[3][20]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes.[20][23]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[20]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20][23]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][23]
-
-
Data Acquisition and Analysis:
Logical Relationship of FLT3 Mutations and Inhibitor Sensitivity
The presence of activating FLT3 mutations is a key determinant of sensitivity to FLT3 inhibitors. These mutations create a state of "oncogene addiction," where the cancer cells are highly dependent on the constitutive signaling from the mutated FLT3 for their survival and proliferation.
Caption: Logical relationship of FLT3 mutations and inhibitor sensitivity.
Conclusion
The determination of IC50 values through robust and reproducible cell viability assays is a cornerstone of preclinical evaluation for novel FLT3 inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers to accurately assess the potency of these targeted therapies, ultimately contributing to the development of more effective treatments for FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 11. benchchem.com [benchchem.com]
- 12. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to FLT3 Inhibitors in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the main reasons my FLT3 inhibitor is losing efficacy in my AML cell line experiments?
Your FLT3 inhibitor may be losing efficacy due to the development of resistance, which can be broadly categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FLT3 gene itself. These mutations can interfere with the binding of the inhibitor to the FLT3 receptor. A common example is the "gatekeeper" mutation F691L, which can confer resistance to a wide range of FLT3 inhibitors. Other mutations in the tyrosine kinase domain (TKD), such as those at the D835 residue, can also lead to resistance, particularly against type II FLT3 inhibitors like quizartinib (B1680412).[1][2]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[2] This is a frequent mechanism of resistance and often involves the activation of pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation independently of FLT3.[2][3]
Q2: I'm observing a decrease in sensitivity to my FLT3 inhibitor. How can I confirm the mechanism of resistance in my cell line model?
To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Confirm Resistance: First, perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the FLT3 inhibitor in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value will confirm resistance.
-
Sequence the FLT3 gene: To check for on-target resistance, sequence the kinase domain of the FLT3 gene in your resistant cell line. This will allow you to identify any secondary mutations, such as the F691L gatekeeper mutation or mutations at the D835 residue.
-
Analyze Downstream Signaling Pathways: To investigate off-target resistance, use western blotting to examine the activation status of key proteins in bypass pathways. Look for increased phosphorylation of proteins like ERK, AKT, and STAT5 in the resistant cells, even in the presence of the FLT3 inhibitor.[1][4]
Q3: Are there different resistance patterns for type I and type II FLT3 inhibitors?
Yes, the type of FLT3 inhibitor used can influence the pattern of resistance that emerges.
-
Type I inhibitors (e.g., gilteritinib (B612023), midostaurin (B1676583), crenolanib) bind to the active conformation of the FLT3 kinase. Resistance to these inhibitors is often associated with the emergence of mutations in the RAS/MAPK pathway.
-
Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive conformation. Resistance to type II inhibitors is frequently linked to the acquisition of on-target mutations in the FLT3 kinase domain, such as D835Y, which stabilizes the active conformation of the kinase, thereby preventing the inhibitor from binding.[1]
Troubleshooting Guides
Problem 1: My FLT3-mutated AML cell line is showing unexpected viability despite treatment with a FLT3 inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of On-Target Resistance | Sequence the FLT3 kinase domain of the resistant cells to check for secondary mutations (e.g., F691L, D835Y). | Identification of specific mutations will confirm on-target resistance and can guide the selection of alternative inhibitors. |
| Activation of Bypass Signaling Pathways | Perform a western blot to analyze the phosphorylation status of key downstream signaling proteins (p-ERK, p-AKT, p-STAT5). | Increased phosphorylation in these pathways, despite FLT3 inhibition, suggests off-target resistance. |
| Protective Effect of the Microenvironment | Co-culture your AML cells with bone marrow stromal cells and repeat the inhibitor treatment. | If resistance is enhanced in the co-culture, it suggests a role for the microenvironment in protecting the AML cells. |
| Incorrect Inhibitor Concentration | Re-evaluate the IC50 of your inhibitor on the parental cell line to ensure you are using an effective concentration. | Establishing a clear dose-response curve will confirm the appropriate concentration for your experiments. |
Problem 2: I am unable to generate a stable FLT3 inhibitor-resistant cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Concentration is Too High | Start with a lower concentration of the inhibitor, closer to the IC50 of the parental cell line, and gradually increase the concentration over time. | A gradual increase in concentration allows for the selection and expansion of resistant clones without causing widespread cell death. |
| Insufficient Time for Resistance to Develop | Continue the culture with the inhibitor for a longer period (several months may be necessary). | Prolonged exposure is often required for the emergence and selection of resistant cell populations.[3] |
| Cell Line Instability | Regularly monitor the morphology and growth rate of your cells. Perform cell line authentication to ensure the integrity of your model. | A stable and authenticated cell line is crucial for reproducible resistance studies. |
Quantitative Data
Table 1: IC50 Values of FLT3 Inhibitors in Sensitive and Resistant AML Cell Lines
| Inhibitor | Cell Line | FLT3 Mutation | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Increase |
| Gilteritinib | MV4-11 | ITD | - | 0.92 nM[5] | >100 nM | >108 |
| Gilteritinib | MOLM-13 | ITD | - | 2.9 nM[5] | >100 nM | >34 |
| Gilteritinib | Ba/F3 | ITD+F691L | On-target | 1.8 nM (ITD)[5] | 22 nM[5] | 12.2 |
| Gilteritinib | Patient Blasts | ITD+N701K | On-target | 24.38 nM[6] | >10000 nM[6] | >410 |
| Quizartinib | MOLM-14 | ITD | - | 0.73 nM[7] | - | - |
| Quizartinib | MV4-11 | ITD | - | 0.40 nM[7] | - | - |
| Quizartinib | Ba/F3 | ITD+D835Y | On-target | 0.46 nM (ITD)[5] | 35 nM[5] | 76.1 |
| Midostaurin | MOLM-14 | ITD | RAS mutation | 10.12 nM[7] | 45.09 - 106.00 nM[7] | 4.5 - 10.5 |
Table 2: Efficacy of Combination Therapies in Overcoming FLT3 Inhibitor Resistance
| FLT3 Inhibitor | Combination Agent | Mechanism of Combination Agent | Model System | Key Findings |
| Gilteritinib | Venetoclax | BCL-2 inhibitor | FLT3/ITD cell lines & primary AML samples | Synergistically reduced cell proliferation and enhanced apoptosis.[8] |
| Quizartinib | Venetoclax | BCL-2 inhibitor | FLT3-ITD+ xenograft models | Greater anti-tumor efficacy and prolonged survival compared to monotherapies.[9] |
| Midostaurin | Venetoclax | BCL-2 inhibitor | FLT3-ITD mutant AML cell lines & primary samples | Overcame midostaurin resistance in vitro.[4] |
| Crenolanib | Cytotoxic Chemotherapy | DNA damaging agents | Relapsed/Refractory FLT3 mutant AML patients | Overall response rate of 36% in patients with prior FLT3 inhibitor exposure.[4] |
| Sorafenib | Plerixafor + G-CSF | CXCR4 inhibitor + mobilizer | Relapsed/Refractory FLT3-ITD mutant AML patients | A strategy to disrupt the protective bone marrow microenvironment. |
Experimental Protocols
Protocol 1: Generation of a FLT3 Inhibitor-Resistant AML Cell Line
This protocol describes a general method for generating a resistant AML cell line through continuous exposure to an FLT3 inhibitor.[10]
-
Initial Culture and IC50 Determination:
-
Culture the parental FLT3-mutated AML cell line (e.g., MOLM-13, MV4-11) in standard culture medium (e.g., RPMI-1640 with 10% FBS).
-
Determine the baseline IC50 of the FLT3 inhibitor for the parental cell line using a cell viability assay.
-
-
Induction of Resistance:
-
Begin by continuously culturing the parental cells in the presence of the FLT3 inhibitor at a concentration equal to or slightly below the IC50.
-
Monitor cell viability and growth rate. Initially, a significant decrease in viability is expected.
-
Once the cells recover and resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further. This process can take several months.
-
-
Confirmation of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), establish a stable resistant cell line.
-
Perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line to quantify the fold-increase in resistance.
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Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Western Blot Analysis of FLT3 Signaling Pathways
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the FLT3 signaling pathway.[1]
-
Cell Lysis:
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Treat both parental and resistant AML cells with the FLT3 inhibitor at the desired concentration and time point. Include an untreated control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against total and phosphorylated forms of FLT3, STAT5, AKT, and ERK overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of FLT3 inhibitors.[11]
-
Cell Seeding:
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Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the FLT3 inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: FLT3 signaling pathways and mechanisms of inhibitor resistance.
Caption: Experimental workflow for studying FLT3 inhibitor resistance.
Caption: Troubleshooting logic for FLT3 inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Small Molecule FLT3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of small molecule FMS-like tyrosine kinase 3 (FLT3) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule FLT3 inhibitors?
A1: Off-target effects occur when a small molecule FLT3 inhibitor binds to and modulates the activity of kinases other than its intended target, FLT3.[1] This is a common phenomenon due to the structural similarity of the ATP-binding pocket across the human kinome. These unintended interactions can lead to a variety of experimental complications, including unexpected cellular phenotypes, toxicity, and confounding results in preclinical studies.[1] First-generation FLT3 inhibitors, such as midostaurin (B1676583) and sorafenib, are multi-kinase inhibitors and are known for more pronounced off-target effects compared to the more selective second-generation inhibitors like gilteritinib (B612023) and quizartinib (B1680412).[2][3][4]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
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Use of a Structurally Unrelated Inhibitor: Employing a second, structurally different FLT3 inhibitor with a distinct off-target profile can help determine if the observed phenotype is consistently linked to FLT3 inhibition.[1]
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Rescue Experiments: If possible, expressing a drug-resistant mutant of FLT3 in your cell line can help to ascertain if the observed effect is on-target. The on-target effects should be reversed, while off-target effects will likely persist.[5]
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Dose-Response Correlation: A strong correlation between the inhibitor's potency for FLT3 inhibition (IC50) and the concentration at which the cellular phenotype is observed suggests an on-target effect.[1]
-
Knockdown/Knockout Models: Using genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FLT3 expression can help validate that the inhibitor's effect is mediated through FLT3.
Q3: What are the common off-target kinases for widely used FLT3 inhibitors?
A3: The off-target profiles of FLT3 inhibitors vary. First-generation inhibitors generally have a broader range of targets. For example, midostaurin also inhibits PKC, KIT, PDGFR, and VEGFR2.[6][7] Sorafenib is known to inhibit VEGFR, PDGFR, and RAF kinases. Second-generation inhibitors are more selective, but off-target activities are still observed. For instance, quizartinib can inhibit c-KIT, and gilteritinib has activity against AXL.[8][9]
Q4: Can off-target effects influence the development of drug resistance?
A4: Yes, off-target effects can contribute to drug resistance. "Off-target resistance" is a mechanism where cancer cells bypass their dependency on FLT3 signaling by activating alternative survival pathways.[2][10] This can occur through the upregulation of other receptor tyrosine kinases that are not inhibited by the specific FLT3 inhibitor being used. For example, the activation of the AXL receptor tyrosine kinase is a known mechanism of resistance to some FLT3 inhibitors.[2]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cell Viability Assay Results
Problem: You observe inconsistent IC50 values or unexpected cytotoxicity in cell lines that should be sensitive to FLT3 inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a Kinome Scan: Analyze the inhibitor against a panel of kinases to identify potential off-targets. 2. Use an Orthogonal Approach: Confirm findings with a different viability assay that measures a distinct cellular parameter (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo).[11] 3. Consult Kinase Selectivity Data: Refer to published data on the inhibitor's selectivity profile (see Tables 1 & 2). | Identification of unintended kinase targets that may be responsible for the observed cytotoxicity. |
| Cell Line Integrity | 1. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[12] 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.[12] | Ensures that the observed results are not due to cross-contamination or altered cellular physiology. |
| Compound Stability and Solubility | 1. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.[11] 2. Check for Precipitation: Visually inspect the culture medium for any signs of inhibitor precipitation after addition. | Consistent and accurate inhibitor concentrations in your assays. |
| High Background Signal in Assay | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number for your assay.[11] 2. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on cell viability.[13] | Reduced background and a clearer signal-to-noise ratio in your viability assay. |
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
Problem: The inhibitor shows high potency in a biochemical kinase assay but is significantly less potent in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cellular Permeability and Efflux | 1. Assess Cellular Uptake: Use techniques like mass spectrometry to quantify the intracellular concentration of the inhibitor. 2. Inhibit Efflux Pumps: Test the effect of co-incubating with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp/ABCB1).[14] | Determine if poor cell permeability or active efflux is limiting the inhibitor's intracellular concentration. |
| High Plasma Protein Binding | 1. Measure Protein Binding: Determine the extent of inhibitor binding to plasma proteins in your culture medium.[15] | Understanding the fraction of unbound, active inhibitor available to engage the target in a cellular context. |
| Activation of Compensatory Signaling Pathways | 1. Western Blot Analysis: Probe for the activation of known downstream signaling pathways (e.g., p-AKT, p-ERK, p-STAT5) at various time points after inhibitor treatment.[5] | Identification of bypass signaling mechanisms that may be compensating for FLT3 inhibition. |
Data Presentation
Table 1: Off-Target Kinase Profile of Selected First-Generation FLT3 Inhibitors (IC50 in nM)
| Kinase | Midostaurin | Sorafenib | Lestaurtinib |
| FLT3 | ~30 | 58 | 2-3 |
| c-KIT | Potent Inhibition | 68 | Potent Inhibition |
| PDGFRβ | Potent Inhibition | 57 | N/A |
| VEGFR2 | Potent Inhibition | 90 | N/A |
| RAF-1 | N/A | 6 | N/A |
| JAK2 | Potent Inhibition | N/A | Potent Inhibition |
| TrkA | Potent Inhibition | N/A | Potent Inhibition |
Table 2: Off-Target Kinase Profile of Selected Second-Generation FLT3 Inhibitors (IC50 in nM)
| Kinase | Gilteritinib | Quizartinib | Crenolanib (B1684632) |
| FLT3 (ITD) | 0.7 - 1.8 | ~1 | Potent Inhibition |
| c-KIT | >1000 | Potent Inhibition | Limited Inhibition |
| AXL | 41 | N/A | N/A |
| PDGFRα | N/A | N/A | Potent Inhibition |
Experimental Protocols
Protocol 1: Western Blot Analysis to Detect Off-Target Kinase Activation
This protocol is designed to assess the phosphorylation status of potential off-target kinases following treatment with an FLT3 inhibitor.
Materials:
-
Cell line of interest
-
FLT3 inhibitor and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the off-target kinase of interest, e.g., p-c-KIT, total c-KIT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere or stabilize. Treat cells with the FLT3 inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-KIT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add ECL substrate and acquire the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the off-target kinase to normalize for protein loading.
Troubleshooting Tips for Phospho-Westerns: [17][18]
-
Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Avoid Milk for Blocking (in some cases): Milk contains casein, a phosphoprotein, which can sometimes lead to high background. If you experience high background, try using 5% BSA in TBST for blocking and antibody dilutions.
-
Use TBS-T Instead of PBS-T: Phosphate in PBS can compete with the primary antibody for binding to the phospho-epitope.
-
Include Positive and Negative Controls: Use treated and untreated cell lysates as controls to validate your antibody's specificity.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cells in culture
-
FLT3 inhibitor and vehicle control (e.g., DMSO)
-
Opaque-walled multi-well plates (e.g., 96-well plates)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
Inhibitor Treatment: Add the FLT3 inhibitor at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells for each inhibitor concentration relative to the vehicle control. Plot the data and determine the IC50 value using appropriate software.
Visualizations
Caption: On-target and off-target inhibition of signaling pathways by FLT3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Dosage and Administration of FLT3 Inhibitors In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals working with FMS-like tyrosine kinase 3 (FLT3) inhibitors in in vivo experimental settings. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when administering FLT3 inhibitors in vivo?
A1: The most frequent challenges include poor oral bioavailability, rapid metabolism leading to a short half-life, high inter-animal variability in plasma concentrations, and the development of resistance.[1] Many kinase inhibitors have low aqueous solubility, which can significantly hinder their absorption after oral administration.
Q2: How can I improve the oral bioavailability of my FLT3 inhibitor?
A2: Several formulation strategies can be employed. These include using cyclodextrin-based vehicles (e.g., 5% HP-β-CD), mixed micelle/co-solvent systems (e.g., DMSO, Tween 80, PEG 400), or lipid-based formulations.[1] If oral bioavailability remains low, consider alternative administration routes such as intraperitoneal (IP) or subcutaneous (SC) injections for initial efficacy studies.[1]
Q3: What are the key differences between Type I and Type II FLT3 inhibitors?
A3: Type I inhibitors, such as gilteritinib (B612023) and crenolanib, bind to the active conformation of the FLT3 kinase, allowing them to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. In contrast, Type II inhibitors, like quizartinib (B1680412) and sorafenib, bind to the inactive conformation and are generally more effective against FLT3-ITD mutations but less so against TKD mutations.[2]
Q4: What are common mechanisms of resistance to FLT3 inhibitors in vivo?
A4: Resistance can be categorized as primary (innate) or secondary (acquired). Primary resistance can be mediated by factors in the tumor microenvironment, such as high levels of the FLT3 ligand (FL), which can compete with the inhibitor.[3][4] Secondary resistance often arises from on-target mutations in the FLT3 gene, particularly in the tyrosine kinase domain (e.g., D835Y), or through the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[5][6][7]
Q5: How can I monitor the pharmacodynamic effects of my FLT3 inhibitor in vivo?
A5: A key pharmacodynamic endpoint is the inhibition of FLT3 phosphorylation. This can be assessed ex vivo using a Plasma Inhibitory Activity (PIA) assay or by directly measuring phospho-FLT3 levels in tumor or bone marrow samples via Western blot or ELISA.[8][9] Sustained inhibition of FLT3 phosphorylation is often required for significant anti-leukemic activity.[8][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations after oral administration | - Poor aqueous solubility of the compound.- Rapid first-pass metabolism in the liver. | - Optimize vehicle formulation: Try cyclodextrin-based solutions (e.g., HP-β-CD), co-solvent systems (DMSO, Tween 80, PEG 400), or lipid-based formulations.[1]- Consider alternative administration routes: Intraperitoneal (IP) or subcutaneous (SC) injections can bypass first-pass metabolism.[1] |
| High variability in plasma concentrations between animals | - Inconsistent oral gavage technique.- Variability in food and water intake.- Inhomogeneity of the dosing formulation. | - Standardize dosing procedures: Ensure all personnel are trained on a consistent administration technique.- Fast animals before dosing: A few hours of fasting can reduce the impact of food on drug absorption.- Ensure formulation homogeneity: Thoroughly mix the dosing solution before each administration.[1] |
| Lack of in vivo efficacy despite adequate plasma exposure | - Development of on-target resistance (e.g., secondary FLT3 mutations).- Activation of bypass signaling pathways (e.g., AXL, RAS/MAPK).[4][5][7]- High levels of FLT3 ligand (FL) in the tumor microenvironment.[3][4] | - Analyze tumors for resistance mutations: Sequence the FLT3 gene from resistant tumors.- Investigate bypass pathways: Perform Western blot analysis for activated signaling proteins (e.g., p-AXL, p-ERK).- Consider combination therapies: Combine the FLT3 inhibitor with an inhibitor of the identified bypass pathway.[6] |
| Unexpected toxicity (e.g., weight loss, myelosuppression) | - Off-target kinase inhibition: Many FLT3 inhibitors also inhibit other kinases, such as c-KIT, which can lead to toxicity.[11]- Synthetic lethal toxicity: Dual inhibition of FLT3 and KIT can be particularly toxic to normal hematopoietic cells.[11] | - Evaluate the kinase selectivity profile of your inhibitor. - Consider dose reduction or a less frequent dosing schedule. - Monitor complete blood counts (CBCs) regularly to assess myelosuppression. |
Quantitative Data Summary
In Vivo Pharmacokinetics of FLT3 Inhibitors in Murine Models
| Inhibitor | Dose & Route | Mouse Model | Cmax | Tmax | AUC | Reference |
| Gilteritinib | 10 mg/kg, oral | Nude mice with MV4-11 xenografts | ~1000 ng/mL (plasma)~4000 ng/g (tumor) | 2 hr (plasma)8 hr (tumor) | 10,500 ng·h/mL (plasma)78,600 ng·h/g (tumor) | [8] |
| Sorafenib | 10 mg/kg, oral | BALB/c mice | ~2 µg/mL | ~6 hr | Not Reported | [8] |
| Quizartinib | 1-10 mg/kg, oral | NOD/SCID mice with MV4-11 xenografts | Dose-dependent increase | Not Reported | Dose-dependent increase | [12] |
| Crenolanib | 100 mg, oral (human data) | Human patients | ~0.5 µM (Day 1)~1 µM (Day 15) | 2-3 hr | Not Reported | [13] |
| Midostaurin | 50 mg, oral (human data) | Human patients | Not Reported | 1-3 hr | Not Reported |
Note: Direct comparison of pharmacokinetic parameters is challenging due to variations in experimental models and analytical methods across studies.
In Vivo Pharmacodynamics & Efficacy of FLT3 Inhibitors
| Inhibitor | Dose & Schedule | Mouse Model | Key Findings | Reference |
| Gilteritinib | 10-30 mg/kg/day, oral | MV4-11 xenograft | Durable inhibition of p-FLT3 and p-STAT5; tumor regression and improved survival. | [8] |
| Quizartinib | 1-10 mg/kg/day, oral | MV4-11 xenograft | Dose-dependent inhibition of tumor growth. | [12] |
| Sorafenib | 60 mg/kg, twice daily, oral | AML xenograft | Prolonged median survival when combined with cytarabine. | [6] |
| Crenolanib | Not specified | MOLM13 xenograft | Delayed tumor progression; synergistic with sorafenib. | [12] |
| Midostaurin | Not specified | Not specified | Efficacy is influenced by plasma protein binding. |
Experimental Protocols
Protocol 1: In Vivo AML Xenograft Model
Objective: To evaluate the in vivo efficacy of an FLT3 inhibitor in a murine subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
FLT3-mutated human AML cell line (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
FLT3 inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the AML cell line under standard conditions to achieve a sufficient number of cells in the logarithmic growth phase.
-
Cell Preparation: Harvest cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the FLT3 inhibitor and vehicle control via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
-
Protocol 2: Western Blot for Phospho-FLT3 Inhibition
Objective: To assess the in vivo inhibition of FLT3 phosphorylation in tumor or bone marrow samples.
Materials:
-
Tumor or bone marrow tissue from treated and control animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Homogenize tumor tissue or lyse bone marrow cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-FLT3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-FLT3 antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities for phospho-FLT3 and total FLT3 to determine the percentage of inhibition.
Visualizations
Caption: Simplified FLT3 signaling pathway and the point of intervention by FLT3 inhibitors.
Caption: General experimental workflow for in vivo efficacy studies of FLT3 inhibitors.
Caption: A logical decision tree for troubleshooting suboptimal in vivo results.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. benchchem.com [benchchem.com]
- 3. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of Next-Generation FLT3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with next-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of FLT3 inhibitors and how does their specificity differ?
A1: FLT3 inhibitors are broadly categorized into two main types based on their binding mode to the kinase domain:
-
Type I inhibitors bind to the active conformation of the FLT3 kinase. This allows them to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3][4] Examples include midostaurin (B1676583), gilteritinib, and crenolanib.[1][2][3]
-
Type II inhibitors bind to the inactive conformation of the kinase.[1][4] Consequently, they are generally more selective for FLT3-ITD mutations and are not effective against most FLT3-TKD mutations, which stabilize the active kinase conformation.[1] Quizartinib and sorafenib (B1663141) are examples of Type II inhibitors.[1][4]
First-generation FLT3 inhibitors, such as midostaurin and sorafenib, are multi-kinase inhibitors with activity against other kinases like KIT, PDGFR, and VEGFR.[1] This lack of specificity can lead to more off-target effects.[5][6] Second-generation inhibitors, including gilteritinib, quizartinib, and crenolanib, were developed to have higher potency and greater selectivity for FLT3, resulting in fewer off-target toxicities.[1][5][6]
Q2: What are the common mechanisms of resistance to next-generation FLT3 inhibitors?
A2: Resistance to FLT3 inhibitors is a significant clinical challenge and can be broadly divided into on-target and off-target mechanisms.
-
On-target resistance involves the acquisition of secondary mutations within the FLT3 gene itself.[7] For Type II inhibitors like quizartinib, the most common resistance mutations occur in the tyrosine kinase domain (TKD), particularly at the D835 residue (e.g., D835Y).[8] The "gatekeeper" mutation, F691L, can confer resistance to both Type I and Type II inhibitors.[2][9]
-
Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for FLT3 signaling.[2][8][10] Common bypass pathways include the RAS/MAPK and PI3K/Akt/mTOR pathways.[1][2][10] Upregulation of other receptor tyrosine kinases, such as AXL, can also contribute to resistance.[9][11]
Q3: How do I choose the appropriate cell line for my FLT3 inhibitor experiments?
A3: The choice of cell line is critical for obtaining relevant data.
-
For assessing activity against FLT3-ITD, cell lines endogenously expressing this mutation, such as MV4-11 and MOLM-13 , are commonly used.[4][12]
-
To study the effects on wild-type FLT3, cell lines like RS4;11 can be utilized.[13]
-
For investigating resistance mechanisms, you can use engineered cell lines that express specific FLT3 mutations (e.g., D835Y or F691L) or utilize cells that have been made resistant through prolonged exposure to an inhibitor.
Troubleshooting Guides
Biochemical Kinase Inhibition Assays (e.g., ADP-Glo™, LanthaScreen™)
Problem: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate Reagent Concentration | Calibrate pipettes regularly. Prepare fresh serial dilutions of the inhibitor for each experiment. Ensure the ATP concentration is consistent and ideally at or near the Km for FLT3. |
| Enzyme Instability | Aliquot recombinant FLT3 enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment. |
| Assay Drift | Equilibrate all reagents and plates to room temperature before starting the assay. Ensure consistent incubation times for all plates. |
Problem: No or very weak inhibition observed.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Verify the identity and purity of the inhibitor compound. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO). |
| Inactive Enzyme | Test the enzyme activity with a known potent FLT3 inhibitor as a positive control. |
| Incorrect Assay Conditions | Optimize the enzyme and substrate concentrations. Ensure the assay buffer components (e.g., MgCl2, DTT) are at the correct concentrations as they are critical for kinase activity.[4] |
Cellular FLT3 Autophosphorylation Assay (Western Blot)
Problem: Weak or no phospho-FLT3 signal in control cells.
| Possible Cause | Troubleshooting Step |
| Low FLT3 Expression | Confirm FLT3 expression in your chosen cell line using a total-FLT3 antibody. |
| Inefficient Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation.[4][8] Ensure complete cell lysis by vortexing and incubating on ice. |
| Poor Antibody Quality | Use a validated anti-phospho-FLT3 antibody. Optimize the antibody concentration and incubation conditions. |
Problem: Inconsistent inhibition of FLT3 phosphorylation.
| Possible Cause | Troubleshooting Step |
| Variable Drug Treatment | Ensure uniform cell seeding density. Mix the inhibitor well in the media before adding to the cells. Perform a dose-response and time-course experiment to determine optimal conditions.[14] |
| Cellular Efflux Pumps | Some cell lines may express drug efflux pumps that reduce the intracellular concentration of the inhibitor. Consider using a cell line with known sensitivity or co-incubating with an efflux pump inhibitor as a control experiment. |
| Plasma Protein Binding | If using serum-containing media, be aware that plasma proteins like alpha-1-acid glycoprotein (B1211001) (AGP) can bind to and inhibit the activity of some FLT3 inhibitors.[15] Consider using serum-free media for the duration of the inhibitor treatment. |
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)
Problem: Discrepancy between IC50 values from different viability assays.
| Possible Cause | Troubleshooting Step |
| Different Assay Mechanisms | Assays like MTT measure metabolic activity, while CellTiter-Glo® measures ATP levels.[16] An inhibitor might affect cellular metabolism without immediately inducing cell death, leading to different IC50 values. Use an orthogonal method, such as trypan blue exclusion or Annexin V staining, to confirm cell death. |
| Indirect Assay Interference | Some inhibitors might directly interfere with the assay chemistry.[16] Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagents. |
Problem: High background signal in "no cell" control wells.
| Possible Cause | Troubleshooting Step |
| Media Components | Phenol (B47542) red in some culture media can interfere with colorimetric assays. Use phenol red-free media if possible. |
| Compound Properties | The inhibitor itself might be colored or fluorescent, interfering with the assay readout. Always include a "compound only" control. |
Data Presentation: Comparative Inhibitor Specificity
The following tables summarize the inhibitory activity of several key FLT3 inhibitors against wild-type FLT3 and common resistance mutations.
Table 1: Biochemical Inhibitory Activity (IC50, nM) of FLT3 Inhibitors
| Inhibitor | Type | FLT3-WT | FLT3-ITD | FLT3-D835Y | FLT3-F691L | c-KIT |
| Gilteritinib | I | ~1-5 | <1 | ~1 | ~10-50 | ~20-50 |
| Quizartinib | II | ~20-50 | <1 | >1000 | ~100-500 | ~10-30 |
| Crenolanib | I | ~5-10 | ~1-5 | ~5-20 | >1000 | ~5-15 |
| Sorafenib | II | ~25-60 | ~5-15 | >1000 | >1000 | ~90 |
| Midostaurin | I | ~10-30 | ~1-10 | ~10-30 | ~50-100 | ~2-10 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[1][4][8][13]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified FLT3 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[14]
-
Prepare a solution of recombinant FLT3 kinase (wild-type or mutant) in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP (at a concentration close to the Km for FLT3) in kinase buffer.[4]
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[4]
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cellular FLT3 Autophosphorylation Assay (Western Blot)
Objective: To measure the inhibition of FLT3 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., Tyr591).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-FLT3 signal to the total FLT3 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Caption: FLT3 signaling pathways and the point of inhibition.
Caption: Workflow for evaluating FLT3 inhibitor specificity.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Bone Marrow Microenvironment-Mediated Drug Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the protective effects of the bone marrow microenvironment (BMME) in cancer.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which the bone marrow microenvironment confers drug resistance?
A1: The bone marrow microenvironment protects tumor cells from therapeutic agents through two main mechanisms: soluble factor-mediated drug resistance (SFM-DR) and cell adhesion-mediated drug resistance (CAM-DR)[1][2][3][4].
-
Soluble Factor-Mediated Drug Resistance (SFM-DR): Bone marrow stromal cells (BMSCs), including fibroblasts, osteoblasts, and macrophages, secrete a variety of soluble factors such as cytokines (e.g., IL-6), chemokines (e.g., CXCL12), and growth factors (e.g., VEGF)[1][5]. These factors activate pro-survival and anti-apoptotic signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK pathways, thereby shielding them from drug-induced cell death[1][5][6][7].
-
Cell Adhesion-Mediated Drug Resistance (CAM-DR): Direct contact between cancer cells and BMSCs or the extracellular matrix (ECM) via adhesion molecules like integrins (e.g., VLA-4) and selectins (e.g., E-selectin) also triggers pro-survival signaling[1][2][3][4][6][8]. This interaction can lead to the upregulation of anti-apoptotic proteins and cell cycle arrest, rendering cancer cells less susceptible to chemotherapy[2][3][4][5].
Q2: Which signaling pathways are most critical in BMME-mediated drug resistance?
A2: Several key signaling pathways are implicated in BMME-mediated drug resistance:
-
CXCR4/CXCL12 Axis: The interaction between the chemokine receptor CXCR4 on cancer cells and its ligand CXCL12 (also known as SDF-1), secreted by BMSCs, is crucial for homing, survival, and proliferation of tumor cells within the bone marrow[1][5][9]. Activation of this axis triggers downstream pathways like PI3K/Akt and MAPK, promoting cell survival and drug resistance[10][11].
-
Integrin Signaling (e.g., VLA-4): Integrins, such as VLA-4 (α4β1), mediate the adhesion of cancer cells to BMSCs (which express VCAM-1) and fibronectin in the ECM[12][13]. This adhesion activates signaling cascades that protect cancer cells from apoptosis induced by cytotoxic drugs[2][3][4][8][13]. Overexpression of VLA-4 has been observed in drug-resistant myeloma cell lines[2][3][4][8].
-
E-selectin Pathway: E-selectin, expressed on endothelial cells in the bone marrow vasculature, interacts with ligands on leukemia cells[14][15][16]. This interaction promotes cancer cell adhesion, survival, and chemoresistance, in part through the activation of the AKT/NF-κB/mTOR pathways[15][17].
-
NF-κB Pathway: This pathway is a central regulator of inflammation, cell survival, and proliferation. It can be activated by various signals from the BMME, including soluble factors and cell adhesion, leading to the expression of anti-apoptotic proteins and contributing to drug resistance[7].
Q3: What are the advantages and disadvantages of 2D versus 3D co-culture models for studying the BMME?
A3: Both 2D and 3D co-culture models are used to study the interactions between cancer cells and the BMME, each with its own set of advantages and limitations. 3D models are generally considered more physiologically relevant[18][19][20].
| Model Type | Advantages | Disadvantages |
| 2D Co-culture | - Simple and cost-effective to set up.[18] - Easy to visualize and quantify cellular interactions.[18] - High-throughput screening is feasible. | - Lacks the complex architecture of the in vivo microenvironment.[18][19] - May not accurately reflect in vivo drug responses.[20] - Fails to replicate the structural complexity of the native bone marrow niche.[19] |
| 3D Co-culture | - More accurately mimics the in vivo microenvironment, including cell-cell and cell-matrix interactions.[18][19][20] - Better recapitulates drug resistance observed in patients.[20] - Allows for the study of nutrient and oxygen gradients.[20] - Supports primary cell proliferation more effectively.[19] | - More complex and expensive to establish and maintain.[18] - Can be challenging to image and quantify cellular responses within the 3D structure. - May have lower throughput compared to 2D models. |
Troubleshooting Guides
Guide 1: Poor Cancer Cell Viability in Co-culture with BMSCs
| Potential Cause | Troubleshooting Step |
| Incompatible Culture Media | Ensure that the culture medium supports the growth of both cancer cells and BMSCs. It may be necessary to test different media formulations or use a 1:1 mixture of the optimal media for each cell type.[21] |
| Incorrect Seeding Density/Ratio | Optimize the seeding density of both cell types and the ratio of cancer cells to BMSCs. Try different ratios such as 1:1, 1:2, or 2:1 to find the optimal condition for your specific cell lines.[21] |
| BMSC Senescence | Use BMSCs at a low passage number, as high passage numbers can lead to senescence and altered secretion of supportive factors. |
| Toxicity from Secreted Factors | In an indirect co-culture system, consider if the BMSCs are secreting factors that are toxic to the cancer cells. A conditioned media experiment can help to isolate this effect. |
Guide 2: Inconsistent Results in CAM-DR Assays
| Potential Cause | Troubleshooting Step |
| Variable ECM Coating | Ensure consistent and uniform coating of culture plates with ECM proteins like fibronectin. Verify the coating efficiency and protein concentration. |
| Suboptimal Cell Adhesion Time | Allow sufficient time for cancer cells to adhere to the ECM or BMSC monolayer before adding the therapeutic agent. This time may need to be optimized for different cell lines. |
| Disruption of Cell Adhesion | Handle the culture plates gently during media changes and drug addition to avoid detaching the adherent cells. |
| Cell Line Heterogeneity | The expression of adhesion molecules like VLA-4 can be heterogeneous within a cell line. Consider using flow cytometry to sort for a population with consistent expression levels.[2][3][4][8] |
Experimental Protocols & Data
Protocol 1: Basic 2D Direct Co-culture of Cancer Cells and BMSCs
-
Plate BMSCs: Seed BMSCs (e.g., HS-5 cell line or primary mesenchymal stromal cells) in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Add Cancer Cells: Once the BMSC monolayer is established, remove the culture medium and add the cancer cell suspension at a predetermined ratio (e.g., 1:1).
-
Co-culture Incubation: Incubate the co-culture for a period that allows for cell-cell interactions to be established (typically 12-24 hours).
-
Drug Treatment: Add the therapeutic agent at various concentrations and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess Viability: Measure the viability of the cancer cells using a method that can distinguish them from the BMSCs. This can be achieved by pre-labeling one cell type with a fluorescent dye or using a flow cytometry-based assay with cell-specific markers.
Protocol 2: Cell Adhesion-Mediated Drug Resistance (CAM-DR) Assay
-
Coat Plates: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL) or another ECM protein and incubate overnight at 4°C. For comparison, leave some wells uncoated (suspension control).
-
Block Plates: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Seed Cells: Seed the cancer cells in both the coated and uncoated wells and allow them to adhere for 2-4 hours at 37°C.
-
Drug Treatment: Add the chemotherapeutic agent at various concentrations to both the adherent and suspension cells.
-
Assess Apoptosis/Viability: After the desired incubation period (e.g., 24-48 hours), measure apoptosis or cell viability using methods such as Annexin V/PI staining followed by flow cytometry or a luminescence-based viability assay. A significant increase in the viability of cells adhered to fibronectin compared to those in suspension indicates CAM-DR[2][3][4][8].
Quantitative Data Summary: Therapeutic Agents Targeting the BMME
| Therapeutic Agent | Target | Cancer Type | Key Findings | Reference |
| Uproleselan (GMI-1271) | E-selectin | Acute Myeloid Leukemia (AML) | In a Phase 1/2 trial with MEC chemotherapy for relapsed/refractory AML, uproleselan led to a 41% remission rate and a median overall survival of 8.8 months. | [14] |
| Plerixafor (AMD3100) | CXCR4 | Hematologic Malignancies | Mobilizes hematopoietic stem cells and has shown potential in preclinical models to release leukemia cells from the protective bone marrow niche, potentially increasing their sensitivity to chemotherapy.[9][11][22] | [9][11][22] |
| Natalizumab | VLA-4 | Hematologic Malignancies | While primarily used for multiple sclerosis, its mechanism of blocking VLA-4-mediated adhesion suggests its potential to disrupt CAM-DR in cancers where VLA-4 is highly expressed. | [13] |
Visualizations
Signaling Pathways in BMME-Mediated Drug Resistance
Caption: Key signaling interactions between BMSCs and cancer cells.
Experimental Workflow for a CAM-DR Assay
Caption: Workflow for assessing cell adhesion-mediated drug resistance.
Logical Relationship of BMME Components and Drug Resistance
Caption: Components of the BMME contributing to drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Adhesion Mediated Drug Resistance (CAM-DR): Role of Integrins and Resistance to Apoptosis in Human Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Cancer-stromal interactions: Role in cell survival, metabolism and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cell adhesion mediated drug resistance (CAM-DR): role of integrins and resistance to apoptosis in human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bone marrow microenvironment and leukemia: biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Integrin Alpha4 in Drug Resistance of Leukemia [frontiersin.org]
- 13. Contribution of very late antigen-4 (VLA-4) integrin to cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. Targeting hematologic malignancies by inhibiting E-selectin: A sweet spot for AML therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Modeling the Bone Marrow Microenvironment to Better Understand the Pathogenesis, Progression, and Treatment of Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crownbio.com [crownbio.com]
- 20. In Vitro 3D Cultures to Reproduce the Bone Marrow Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of FLT3 Inhibitors in inv(16) Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of various FMS-like tyrosine kinase 3 (FLT3) inhibitors in the context of inv(16) acute myeloid leukemia (AML). While FLT3 mutations are a common therapeutic target in AML, their co-occurrence with the inv(16) chromosomal abnormality is relatively infrequent, leading to a scarcity of direct head-to-head comparative studies in this specific AML subtype.[1] This document synthesizes the available preclinical data, focusing on the inv(16) AML cell line ME-1 where data is available, and supplements it with broader data from other FLT3-mutated AML models to provide a comprehensive resource.
Introduction to FLT3 and inv(16) AML
The inversion of chromosome 16, inv(16)(p13q22), is a recurrent cytogenetic abnormality in AML that results in the formation of the CBFB-MYH11 fusion oncogene.[2][3] While inv(16) is a primary driver of leukemogenesis, secondary mutations are often required for disease progression.[2] Activating mutations in receptor tyrosine kinases, including FLT3, are among these secondary events that can cooperate with the CBFB-MYH11 fusion protein to promote AML.[4]
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, driving uncontrolled cell growth.[1][5][6]
This guide focuses on the preclinical performance of various FLT3 inhibitors, categorized as Type I (binding to the active kinase conformation) and Type II (binding to the inactive kinase conformation), in inv(16) and other relevant AML models.
Data Presentation: In Vitro Efficacy of FLT3 Inhibitors
The following tables summarize the in vitro efficacy of several FLT3 inhibitors against AML cell lines. Data on the inv(16) positive ME-1 cell line is presented where available, alongside data from commonly used FLT3-ITD positive cell lines for a broader comparative context.
Table 1: Inhibitory Concentration (IC50) of FLT3 Inhibitors in AML Cell Lines
| Inhibitor | Type | ME-1 (inv(16), FLT3-wt) IC50 (nM) | MV4-11 (FLT3-ITD) IC50 (nM) | MOLM-13 (FLT3-ITD) IC50 (nM) | Reference(s) |
| Gilteritinib | I | Data not available | ~1 | ~2.5-10 | [7][8] |
| Crenolanib | I | Data not available | ~1.3-10 | Data not available | [9][10] |
| Midostaurin (B1676583) | I | Effective at submicromolar concentrations | <10 | ~200 | [11][12][13] |
| Sorafenib | I/II | Effective at 2.5-5 µM (in combination) | Data not available | Data not available | |
| Quizartinib | II | >10,000 | ~0.4-1.1 | ~0.73-0.89 | [14][15][16] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Effects of FLT3 Inhibitors on Cell Viability and Apoptosis in AML Cell Lines
| Inhibitor | Cell Line | Effect on Cell Viability | Effect on Apoptosis | Reference(s) |
| Gilteritinib | MV4-11, MOLM-13 | Dose-dependent decrease | Dose-dependent increase | [8] |
| Crenolanib | MV4-11, Molm14 | Dose-dependent decrease | Induces apoptosis | [10] |
| Midostaurin | MOLM-14 | Dose-dependent decrease | Induces apoptosis | [12][17] |
| Sorafenib | ME-1, HL-60, THP-1 | Decreases viability, enhances ATRA-induced apoptosis | Enhances ATRA-induced apoptosis | |
| Quizartinib | MV4-11, MOLM-13, MOLM-14 | Dose-dependent decrease | Induces apoptosis | [14][18] |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Inhibition
Constitutive activation of the FLT3 receptor in AML leads to the activation of several downstream signaling pathways critical for leukemic cell growth and survival. FLT3 inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream signals.
FLT3 signaling pathway and points of inhibition.
Experimental Workflow for Evaluating FLT3 Inhibitors
The following diagram outlines a general workflow for the preclinical evaluation of FLT3 inhibitors in AML cell lines.
A typical workflow for in vitro inhibitor testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of FLT3 inhibitors.[19]
-
Cell Seeding: Seed AML cells (e.g., ME-1, MV4-11) in a 96-well plate at a density of 1-2 x 10^5 cells/mL in a final volume of 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of FLT3 Signaling
This protocol is a standard method for assessing the effect of FLT3 inhibitors on the phosphorylation of FLT3 and its downstream signaling proteins.[1][6][20]
-
Cell Culture and Treatment: Culture AML cells (e.g., ME-1, MV4-11) to a density of 0.5 - 1 x 10^6 cells/mL. Treat cells with varying concentrations of the FLT3 inhibitor (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of FLT3, STAT5, ERK, and AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software to determine the extent of pathway inhibition.
Conclusion
The preclinical data available to date suggests that various FLT3 inhibitors are active against AML cells, including those with an inv(16) background. However, the lack of direct head-to-head comparative studies in inv(16) models makes it challenging to definitively rank their efficacy in this specific AML subtype. Sorafenib and midostaurin have shown activity in the inv(16) ME-1 cell line.[12][21] For other inhibitors like gilteritinib, crenolanib, and quizartinib, their high potency in FLT3-ITD models suggests potential efficacy that warrants further investigation in inv(16) contexts. Researchers are encouraged to use the protocols and data presented in this guide as a foundation for their own investigations into the therapeutic potential of FLT3 inhibitors for the treatment of inv(16) AML.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging therapies for inv(16) AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>FLT3-ITD</i> signals bad news for core binding factor acute myeloid leukemia unless trisomy 22 comes to the rescue | Haematologica [haematologica.org]
- 4. FLT3-ITD cooperates with inv(16) to promote progression to acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sorafenib inhibition of Mcl-1 accelerates ATRA induced apoptosis in differentiation responsive AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Pan-Kinase Inhibitor Cross-Reactivity Against FLT3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sunitinib, Sorafenib (B1663141), and Midostaurin with Supporting Experimental Data.
The Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. Pan-kinase inhibitors, designed to target multiple kinases, have shown efficacy in treating FLT3-mutated AML. However, their broad activity profile can lead to off-target effects. This guide provides a comparative cross-reactivity profiling of three prominent pan-kinase inhibitors—Sunitinib, Sorafenib, and Midostaurin—against FLT3, supported by experimental data and detailed protocols to aid in the selection and development of targeted therapies.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of Sunitinib, Sorafenib, and Midostaurin against FLT3 and a selection of other kinases. The data, presented as dissociation constants (Kd) or IC50 values, are compiled from various kinase profiling studies. Lower values indicate higher potency.
| Kinase Target | Sunitinib (Kd in nM) | Sorafenib (Kd in nM) | Midostaurin (IC50 in nM) |
| FLT3 | 0.47 [1] | 13 [1] | 1.5 - 15 [1][2] |
| KIT | 56 | 58[3] | - |
| VEGFR2 | - | - | - |
| PDGFRβ | - | - | - |
| RAF1 (c-RAF) | - | - | - |
| SYK | - | - | - |
Key Signaling Pathway
The FLT3 signaling pathway plays a crucial role in cell survival and proliferation. Ligand binding to the FLT3 receptor induces dimerization and autophosphorylation of the kinase domains, initiating downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/Akt pathways.
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Protocols
To ensure the accuracy and reproducibility of cross-reactivity profiling, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to determine kinase inhibitor selectivity.
In Vitro Kinase Binding Assay (e.g., KINOMEscan™)
This assay measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified.
Materials:
-
Test compounds (Sunitinib, Sorafenib, Midostaurin)
-
A panel of purified, recombinant kinases
-
Immobilized ligand beads
-
Assay buffer
-
Detection reagents (e.g., quantitative PCR-based signal detection)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a multi-well plate, combine the kinase, the immobilized ligand, and the test compound at various concentrations. Include a DMSO control (vehicle).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells to remove unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. In the KINOMEscan platform, this is typically done using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
-
Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) are then calculated from this data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the target engagement of a compound within a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this change in stability to confirm target engagement in cells.
Materials:
-
Cultured cells expressing the target kinase (e.g., FLT3)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blotting apparatus, mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for profiling the cross-reactivity of kinase inhibitors.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FLT3 Inhibitor Sensitivity: A Comparative Guide for Researchers
For Immediate Publication
[CITY, State] – [Date] – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the differential sensitivity of FMS-like tyrosine kinase 3 (FLT3) inhibitors to specific mutation types is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of commonly used FLT3 inhibitors, correlating their efficacy with the two primary classes of activating mutations: internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations. This document is intended for researchers, scientists, and drug development professionals to aid in the strategic selection and development of next-generation FLT3-targeted therapies.
Activating mutations in the FLT3 receptor are present in approximately 30% of AML cases, rendering it a key therapeutic target.[1][2] FLT3-ITD mutations, found in about 25% of patients, are associated with a poor prognosis.[2][3] FLT3-TKD mutations, occurring in roughly 7% of AML patients, also contribute to leukemogenesis.[1][4][5] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting FLT3 has significantly advanced the treatment paradigm for this aggressive malignancy.[6] However, the efficacy of these inhibitors is intimately linked to the specific FLT3 mutation present.
This guide summarizes the inhibitory activities of several key FLT3 inhibitors against both FLT3-ITD and FLT3-TKD mutations, presents detailed protocols for assessing inhibitor sensitivity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Inhibitor Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FLT3 inhibitors against cell lines expressing FLT3-ITD and FLT3-TKD mutations. Lower IC50 values indicate greater potency. The data highlight the differential sensitivity of type I and type II inhibitors to TKD mutations.
| Inhibitor | Type | FLT3-ITD IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) | Key Findings & References |
| Midostaurin (B1676583) | I | ~10-250 | ~5-15 | A multi-kinase inhibitor, it was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML.[5][6] It shows activity against both ITD and TKD mutations.[7] |
| Gilteritinib (B612023) | I | ~0.7-25 | ~0.7 (D835Y) | A potent and selective FLT3 inhibitor with activity against both ITD and TKD mutations, including those conferring resistance to other TKIs.[8][9][10] |
| Quizartinib (B1680412) | II | ~0.4-1 | >100 | A highly potent and selective FLT3-ITD inhibitor.[4][11] As a type II inhibitor, its efficacy is significantly reduced against TKD mutations which stabilize the active kinase conformation.[12] |
| Sorafenib | II | ~5-17 | >1000 | A multi-kinase inhibitor with activity against FLT3-ITD.[13] Resistance can develop through the acquisition of TKD mutations.[14] |
| Crenolanib (B1684632) | I | ~1.3-10 | ~7-9 | A potent type I inhibitor with activity against both FLT3-ITD and a broad range of TKD mutations, including those that confer resistance to type II inhibitors.[1][13][15][16][17] |
Visualizing FLT3 Signaling and Experimental Workflows
To facilitate a deeper understanding of the molecular context and experimental design, the following diagrams illustrate the FLT3 signaling pathway, a typical workflow for assessing inhibitor sensitivity via a cell viability assay, and the process of evaluating target engagement through Western blotting.
Caption: A simplified diagram of the FLT3 signaling cascade.
Caption: Experimental workflow for an MTT-based cell viability assay.
Caption: Workflow for assessing FLT3 phosphorylation by Western blot.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of FLT3 inhibitors on leukemia cell lines.
Materials:
-
FLT3-mutated leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
FLT3 inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[18]
-
Inhibitor Treatment: Prepare serial dilutions of the FLT3 inhibitors in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for FLT3 Phosphorylation
This protocol is used to determine the effect of FLT3 inhibitors on the phosphorylation status of the FLT3 receptor, a direct measure of target engagement.
Materials:
-
FLT3-mutated leukemia cell lines
-
FLT3 inhibitors
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)[21]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)[22]
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of FLT3 inhibitors for a specified time (e.g., 2 hours).[22]
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3 at 1:1000 dilution) overnight at 4°C.[22][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[22]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
Conclusion
The choice of an appropriate FLT3 inhibitor is critically dependent on the specific mutation driving the malignancy. Type I inhibitors like gilteritinib and crenolanib offer broader activity against both FLT3-ITD and TKD mutations, making them valuable options for patients with TKD mutations or those who have developed resistance to type II inhibitors. In contrast, type II inhibitors such as quizartinib exhibit high potency against FLT3-ITD but are less effective against TKD mutations. A thorough understanding of these differential sensitivities, coupled with robust preclinical evaluation using the methodologies outlined in this guide, is essential for the continued development of effective and personalized therapies for FLT3-mutated AML.
References
- 1. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FLT3 Y842D mutation may be highly sensitive to midostaurin: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib treatment of FLT3-ITD(+) acute myeloid leukemia: favorable initial outcome and mechanisms of subsequent nonresponsiveness associated with the emergence of a D835 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
Navigating FLT3 Targeted Therapy: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment has been significantly reshaped by the advent of therapies targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene are among the most common genetic alterations in AML, driving leukemic cell proliferation and survival. Consequently, a range of FLT3 inhibitors have been developed, offering new hope for patients with this aggressive disease. However, patient response to these targeted agents is not uniform. A deeper understanding of predictive biomarkers is crucial for optimizing therapeutic strategies, patient stratification, and the development of next-generation inhibitors.
This guide provides a comprehensive comparison of key biomarkers for predicting response to FLT3 targeted therapies, supported by experimental data from pivotal clinical trials. We delve into the detailed methodologies for biomarker detection and present a clear visualization of the underlying signaling pathways and experimental workflows.
The Central Role of FLT3 Mutations
The primary and most established biomarkers for predicting response to FLT3 inhibitors are activating mutations within the FLT3 gene itself. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways. The two main types of activating FLT3 mutations are:
-
Internal Tandem Duplications (FLT3-ITD): These are in-frame duplications of a segment of the juxtamembrane domain of the FLT3 receptor. FLT3-ITD mutations are found in approximately 25% of AML patients and are associated with a poor prognosis, including an increased risk of relapse and reduced overall survival.[1][2]
-
Tyrosine Kinase Domain (TKD) Mutations: These are typically point mutations in the activation loop of the tyrosine kinase domain, with the most common being at the D835 residue. FLT3-TKD mutations occur in about 5-10% of AML patients.[2][3][4]
The presence of either of these mutations is a primary inclusion criterion for treatment with several approved FLT3 inhibitors.
Quantitative Comparison of FLT3 Inhibitor Efficacy by Biomarker Status
The following tables summarize the clinical efficacy of prominent FLT3 inhibitors based on patient biomarker profiles. The data is compiled from key clinical trials and highlights the differential response rates observed.
Table 1: Gilteritinib (B612023) - Efficacy in Relapsed/Refractory FLT3-Mutated AML (ADMIRAL Trial)
| Biomarker Subgroup | Overall Response Rate (ORR) (CR/CRi) | Median Overall Survival (OS) |
| FLT3-ITD Allelic Ratio | ||
| High (≥0.77) | 21.1% (Gilteritinib) vs. 10.0% (Chemotherapy) | 7.1 months (Gilteritinib) vs. 4.3 months (Chemotherapy)[5][6] |
| Low (<0.77) | 32.7% (Gilteritinib) vs. 18.9% (Chemotherapy) | 10.6 months (Gilteritinib) vs. 6.9 months (Chemotherapy)[5][6] |
| Co-mutations | CR/CRi Rate | |
| NPM1 | 32.3% (Gilteritinib) vs. 12.1% (Chemotherapy)[5] | |
| DNMT3A | 37.3% (Gilteritinib) vs. 12.5% (Chemotherapy)[5] | |
| DNMT3A/NPM1 | 40% (Gilteritinib) vs. 9.7% (Chemotherapy)[5] | |
| WT1 | 35.6% (Gilteritinib) vs. 5.0% (Chemotherapy)[5] | |
| IDH1/IDH2 | 31.6% (Gilteritinib) vs. 16.7% (Chemotherapy)[5] | |
| FLT3 Mutation Type | CR/CRi Rate | |
| FLT3-ITD | 88% of gilteritinib-treated patients had FLT3-ITD | Not explicitly separated in this manner in the provided data. |
| FLT3-TKD | 23 of 152 patients had FLT3-TKD | Lower remission rates observed for patients with FLT3-TKD.[7] |
CR = Complete Remission, CRi = Complete Remission with incomplete hematologic recovery
Table 2: Midostaurin (B1676583) - Efficacy in Newly Diagnosed FLT3-Mutated AML (RATIFY Trial)
| Biomarker Subgroup | Median Overall Survival (OS) |
| FLT3 Mutation Type | |
| All FLT3-mutated (ITD or TKD) | 74.7 months (Midostaurin + Chemo) vs. 25.6 months (Placebo + Chemo)[8] |
| FLT3-ITD Allelic Ratio | |
| High (≥0.7) | Benefit observed with midostaurin[9] |
| Low (<0.7) | Benefit observed with midostaurin[9] |
| FLT3-TKD | Benefit observed with midostaurin[9] |
Table 3: Quizartinib (B1680412) - Efficacy in Relapsed/Refractory FLT3-ITD AML (QuANTUM-R Trial)
| Biomarker Subgroup | Median Overall Survival (OS) | Composite Complete Remission (CRc) Rate |
| FLT3-ITD Positive | 6.2 months (Quizartinib) vs. 4.7 months (Chemotherapy)[3][10][11] | 48% (Quizartinib) vs. 27% (Chemotherapy)[2] |
Table 4: Sorafenib - Efficacy in FLT3-ITD Positive AML
| Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate |
| Relapsed/Refractory (Monotherapy) | 57.1%[12] | 35.7%[12] |
| Newly Diagnosed (with Chemotherapy) | 88% (Sorafenib + Chemo) vs. 94% (Placebo + Chemo) | 78% (Sorafenib + Chemo) vs. 70% (Placebo + Chemo)[13][14] |
Table 5: Crenolanib - Efficacy in Newly Diagnosed FLT3-Mutated AML (Phase II Trial)
| Patient Population | Overall Response Rate (CR/CRi) |
| Newly Diagnosed FLT3-mutated (ITD or TKD) | 86% (Crenolanib + Chemotherapy)[4][15] |
| Patients ≤ 60 years | 90%[15] |
| Patients > 60 years | 80%[15] |
Beyond Primary Mutations: The Role of Allelic Ratio and Co-mutations
While the presence of an FLT3 mutation is the primary determinant for therapy selection, other molecular factors can significantly influence treatment response.
-
FLT3-ITD Allelic Ratio (AR): The ratio of mutated FLT3 alleles to wild-type alleles has emerged as a critical prognostic and potentially predictive biomarker. A high FLT3-ITD AR (often defined as ≥0.5 or ≥0.7) is associated with a higher leukemic burden and a worse prognosis.[1][16] Clinical trial data suggests that patients with both high and low FLT3-ITD AR can benefit from FLT3 inhibitors, although the magnitude of benefit may differ.[5][9] For instance, in the ADMIRAL trial, gilteritinib showed a survival benefit in both high and low AR groups compared to chemotherapy.[5][6]
-
Co-occurring Mutations: AML is a genetically heterogeneous disease, and FLT3 mutations often coexist with other genetic alterations. The presence of certain co-mutations can impact the efficacy of FLT3 targeted therapy.
-
NPM1: Co-mutation in the NPM1 gene is frequently observed with FLT3-ITD. Data from the ADMIRAL trial suggests that patients with both FLT3 and NPM1 mutations derive a significant benefit from gilteritinib.[5] The MORPHO trial also highlighted the importance of NPM1 co-mutation status in the context of post-transplant gilteritinib maintenance.[17]
-
DNMT3A: Mutations in DNMT3A are also common in AML. Patients with concurrent FLT3, NPM1, and DNMT3A mutations appear to have a particularly favorable response to gilteritinib.[5]
-
Experimental Protocols for Biomarker Detection
Accurate and sensitive detection of FLT3 mutations is paramount for appropriate patient selection. The two most widely used methods in clinical practice are PCR-based fragment analysis and Next-Generation Sequencing (NGS).
Polymerase Chain Reaction (PCR) based Fragment Analysis
This method is a well-established and rapid technique for detecting FLT3-ITD mutations.
Principle: The region of the FLT3 gene spanning exons 14 and 15, where ITDs commonly occur, is amplified using fluorescently labeled PCR primers. The resulting PCR products are then separated by size using capillary electrophoresis. The presence of a larger PCR product in addition to the wild-type product indicates an ITD. The allelic ratio can be calculated by comparing the area under the curve of the mutant and wild-type peaks.[18][19] For the detection of TKD mutations like D835, a similar PCR amplification is performed, followed by restriction enzyme digestion (e.g., with EcoRV) that specifically cuts the wild-type sequence but not the mutated sequence. The resulting fragments are then analyzed by capillary electrophoresis.[20]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from patient bone marrow or peripheral blood samples.
-
PCR Amplification: The target region of the FLT3 gene is amplified using fluorescently labeled primers. For ITD detection, primers flanking exons 14 and 15 are used.[18] For TKD detection, primers surrounding the specific mutation site are employed.
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size on a genetic analyzer.
-
Data Analysis: The size and quantity of the fragments are analyzed using specialized software. The presence of peaks larger than the wild-type allele indicates an ITD. The allelic ratio is determined by the formula: (mutant peak area) / (wild-type peak area).[18]
Next-Generation Sequencing (NGS)
NGS offers a more comprehensive approach, allowing for the detection of both ITD and TKD mutations, as well as other co-occurring mutations in a single assay.
Principle: NGS involves sequencing millions of DNA fragments in parallel. For targeted sequencing of FLT3, specific probes are used to capture and enrich the FLT3 gene from the patient's genomic DNA. The captured DNA is then sequenced, and the resulting data is analyzed to identify mutations.
Methodology:
-
Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment: The FLT3 gene (and other genes of interest) is captured from the library using hybridization with biotinylated probes.
-
Sequencing: The enriched library is sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference human genome. Specialized algorithms are used to identify insertions, deletions (for ITDs), and single nucleotide variants (for TKDs).[21] The allelic frequency of the mutations is also calculated.
Visualizing the FLT3 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of FLT3 inhibitors and the process of biomarker assessment, the following diagrams are provided.
Caption: FLT3 signaling pathway and the point of inhibition.
Caption: Workflow for FLT3 biomarker assessment.
Conclusion and Future Directions
The identification of predictive biomarkers has been instrumental in advancing the treatment of FLT3-mutated AML. The presence of FLT3-ITD or -TKD mutations is the cornerstone for selecting patients for FLT3 targeted therapy. Furthermore, the FLT3-ITD allelic ratio and the co-mutational landscape, particularly the presence of NPM1 and DNMT3A mutations, provide additional layers of prognostic and predictive information that can help refine treatment strategies.
As our understanding of the molecular complexities of AML deepens, the discovery of novel biomarkers and the development of more sophisticated, sensitive, and comprehensive diagnostic assays will continue to be a priority. Ongoing research is focused on identifying mechanisms of resistance to current FLT3 inhibitors and developing combination therapies to overcome this challenge. The integration of multi-omic data and advanced bioinformatic approaches will undoubtedly lead to a more personalized and effective approach to treating patients with FLT3-mutated AML.
References
- 1. Results from QuANTUM-R trial of quizartinib versus salvage chemotherapy in FLT3-ITD mutated acute myeloid leukemia (AML) [aml-hub.com]
- 2. Clinical Outcomes in Patients with FLT3-ITD-Mutated Relapsed/Refractory Acute Myelogenous Leukemia Undergoing Hematopoietic Stem Cell Transplantation after Quizartinib or Salvage Chemotherapy in the QuANTUM-R Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo’s Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 10. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo's Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations [prnewswire.com]
- 11. EHA 2018 | Quizartinib prolonged survival in patients with FLT3-ITD RR AML – data from the phase III QuANTUM-R study [aml-hub.com]
- 12. [Efficacy and safety of Sorafenib as monotherapy to FLT3-ITD positive acute myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-HCT gilteritinib outweighs conditioning in NPM1m FLT3-ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative fragment analysis of FLT3-ITD efficiently identifying poor prognostic group with high mutant allele burden or long ITD length - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment Analysis as a Standard Method for FLT3 Mutation Detection Endorsed by International Guidelines - AdvancedSeq [advancedseq.com]
- 21. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal Procedures for FLT3-IN-16-d1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans for the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, FLT3-IN-16-d1.
This compound is a deuterated form of a powerful FLT3 inhibitor used in research, particularly in the study of acute myeloid leukemia (AML).[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on best practices for similar small molecule kinase inhibitors used in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.
Step-by-Step Disposal Protocol
Safe disposal of this compound and associated materials is critical. The following steps outline the recommended procedures for different forms of waste generated during its use.
-
Unused or Expired Solid Compound:
-
Do not dispose of the solid compound in standard trash or down the drain.
-
Ensure the original vial is securely sealed.
-
Place the sealed vial into a clearly labeled, leak-proof secondary container designated for chemical waste. The label should include the full chemical name ("this compound"), approximate quantity, and any known hazard information.
-
Store this container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials, until collection by institutional EHS personnel.
-
-
Contaminated Laboratory Materials:
-
Solid Waste: All disposable materials that have come into direct contact with this compound, such as gloves, weighing papers, pipette tips, and culture flasks, should be treated as contaminated solid chemical waste. These items must be collected in a designated, clearly labeled hazardous waste container that can be securely closed.
-
Liquid Waste: Any residual solutions, including solvents used for reconstitution or dilution, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. The type of container (e.g., for halogenated or non-halogenated solvents) should be appropriate for the solvent used.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of immediately into a designated sharps container specifically for hazardous chemical waste.
-
-
Solutions Containing this compound:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain. Collect them in a labeled, sealed container designated for aqueous chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents like DMSO must be collected in a designated, sealed container appropriate for that type of solvent waste. The container must be clearly labeled with the names of all chemical constituents.
-
Summary of Disposal Guidelines
For quick reference, the table below summarizes the proper disposal methods for waste generated from the use of this compound.
| Waste Type | Disposal Container | Critical Handling Instructions |
| Unused/Expired Solid Compound | Labeled, sealed secondary container for solid chemical waste. | Do not discard in regular trash or drain. Store securely for EHS pickup. |
| Contaminated Solid Waste | Labeled hazardous waste container with a secure lid. | Segregate from non-hazardous laboratory waste. |
| Contaminated Liquid Waste | Labeled, sealed hazardous liquid waste container. | Never dispose of down the drain. Use appropriate solvent waste container. |
| Contaminated Sharps | Designated sharps container for hazardous chemical waste. | Handle with extreme caution to prevent punctures. |
Experimental Protocol Example: In Vitro Cell Proliferation Assay
To determine the efficacy of this compound, a common experiment is to measure its effect on the proliferation of cancer cells that have a mutated, constitutively active FLT3 receptor.
-
Cell Culture:
-
Maintain an AML cell line with an FLT3 mutation (e.g., MV4-11) in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay.
-
-
Cell Treatment and Viability Measurement:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Add the diluted this compound solutions to the wells. Include a vehicle-only control (DMSO) and a positive control if available.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Assess cell viability using a standard method, such as an MTS or CellTiter-Glo® assay, following the manufacturer's protocol.
-
Measure the output signal (absorbance or luminescence) with a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor that reduces cell proliferation by 50%. FLT3-IN-16 has an IC₅₀ of 1.1 μM for the FLT3 receptor and 2.0 μM for the proliferation of MV4-11 cells.[1]
-
FLT3 Signaling Pathway and Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][3][4] In certain types of leukemia, particularly AML, mutations in the FLT3 gene lead to its constitutive, ligand-independent activation, driving uncontrolled cell growth.[5][6][7]
Caption: The FLT3 signaling pathway and the inhibitory action of this compound.
This document serves as a foundational guide. Always prioritize your institution's specific safety protocols and regulatory requirements when handling and disposing of any chemical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
